Carbon monoxide (13C)
Description
Structure
3D Structure
Properties
IUPAC Name |
(113C)methylidyneoxidanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CO/c1-2/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFAIRIUMAVXCW-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C-]#[O+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70430693 | |
| Record name | Carbon-13C monoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
29.003 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1641-69-6 | |
| Record name | Carbon-13C monoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1641-69-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
thermodynamic properties of 13C-labeled carbon monoxide
Thermodynamic Properties of -Labeled Carbon Monoxide: A Technical Guide
Executive Summary: The Thermodynamic Advantage
Carbon monoxide labeled with Carbon-13 (
This guide moves beyond basic physical constants to explore the causality of these differences—specifically how mass substitution alters the vibrational Zero Point Energy (ZPE), leading to measurable shifts in vapor pressure, rotational constants, and magnetic resonance properties. Understanding these parameters is essential for optimizing cryogenic separation processes and maximizing polarization levels in clinical imaging applications.
Fundamental Isotope Effects
The thermodynamic divergence between
Spectroscopic Constants & Statistical Thermodynamics
The shift in reduced mass (
Table 1: Comparative Spectroscopic Constants
| Parameter | Symbol | Physical Implication | ||
| Reduced Mass | 6.856 u | 7.172 u | ~4.6% increase in effective mass inertia.[1] | |
| Rotational Constant | 1.922 cm | 1.838 cm | Lower energy spacing between rotational states ( | |
| Vibrational Freq. | 2169.8 cm | 2121.6 cm | -48.2 cm | |
| Zero Point Energy | 1084.9 cm | 1060.8 cm |
Technical Insight: The lower Zero Point Energy (ZPE) of
means it requires more energy to transition from the liquid phase to the gas phase compared to. This results in a lower vapor pressure for the heavier isotope, a phenomenon known as the Normal Vapor Pressure Isotope Effect (VPIE).
Bulk Thermodynamic Properties
Phase Equilibria & Separation Factors
The industrial production of
At the boiling point of natural CO (81.6 K), the separation factor is approximately 1.0069 .[2] This small deviation from unity necessitates columns with hundreds of theoretical plates for high enrichment (>99%).
Table 2: Bulk Thermodynamic Comparison
| Property | Operational Note | ||
| Boiling Point (1 atm) | 81.6 K (-191.5 °C) | ~81.7 K | |
| Triple Point | 68.16 K | ~68.2 K | Avoid operation near 68 K to prevent solid formation in condensers. |
| Critical Temperature | 132.85 K | ~132.5 K | Critical region is irrelevant for standard cryogenic distillation. |
| Nuclear Spin ( | 0 (Silent) | 1/2 (NMR Active) | Basis for hyperpolarization and metabolic tracing. |
Hyperpolarization Thermodynamics
In Dynamic Nuclear Polarization (DNP), the thermodynamic goal is to transfer the high electron spin polarization (at ~1 K and 3-5 T) to the
-
Thermal Equilibrium Polarization (
): At 300 K / 3 T, (negligible). -
Hyperpolarized State: At 1.2 K / 3.35 T, electron polarization approaches 100%. Through microwave irradiation, this order is transferred to
, achieving nuclear polarizations of >30%. -
Relaxation (
): The thermodynamic decay of this hyperpolarized state back to equilibrium is governed by the spin-lattice relaxation time ( ). For , the lack of a quadrupolar moment (unlike ) and low chemical shift anisotropy leads to exceptionally long values (20–60 seconds in vivo), making it an ideal metabolic probe.
Experimental Protocols
Protocol 1: Cryogenic Enrichment Monitoring
Objective: Maintain high enrichment efficiency in a fractional distillation column by monitoring the thermodynamic separation front.
Mechanism: Since
Workflow:
-
Feed: Introduce natural abundance CO (1.1%
) into the column mid-point. -
Equilibration: Operate at Total Reflux for 24-48 hours.
-
Thermodynamic Check: Monitor the temperature gradient. A stable
of ~0.1 K between top and bottom indicates established separation.
-
-
Withdrawal:
-
Top (Waste): Withdraw vapor at a rate matching the
feed mass balance. -
Bottom (Product): Withdraw liquid
.
-
-
Validation: Analyze the bottom stream via IR spectroscopy (see Protocol 2).
Figure 1: Cryogenic distillation workflow exploiting the Vapor Pressure Isotope Effect (VPIE).
Protocol 2: Quality Control via IR Spectroscopy
Objective: Quantify
Thermodynamic Basis: The harmonic oscillator approximation predicts a frequency shift proportional to the square root of the reduced mass ratio.
Step-by-Step Methodology:
-
Sample Prep: Dilute the
gas sample in dry (1:100 ratio) to prevent detector saturation. -
Cell Loading: Transfer to a 10 cm gas cell with CaF
windows. -
Acquisition:
-
Scan Range: 2000–2250 cm
. -
Resolution: 0.5 cm
(essential to resolve rotational fine structure).
-
-
Analysis:
-
Locate the
band center at 2143 cm (P/R branch center). -
Locate the
band center at 2096 cm (shifted by ~47 cm ). -
Note: The band centers differ slightly from
due to anharmonicity corrections.
-
-
Calculation: Integrate the area under the P and R branches for both isotopologues.
Figure 2: Spectroscopic workflow for isotope quantification based on vibrational frequency shifts.
References
-
NIST Mass Spectrometry Data Center. Carbon Monoxide: Gas Phase Thermochemistry data. NIST Chemistry WebBook, SRD 69. [Link]
-
Mills, I. M. Vibration-Rotation Spectroscopy of Carbon Monoxide. Journal of Chemical Physics. [Link]
-
Ardenkjaer-Larsen, J. H., et al. Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. PNAS, 2003. [Link]
- Johns, T. F.Vapor Pressure Isotope Effects.
Technical Guide: Vibrational Spectroscopy of the 13C-O Bond
Applications in Structural Biology and Drug Development
Executive Summary
In the high-stakes environment of drug development—particularly within biologics and metabolic tracing—standard infrared (IR) spectroscopy often faces resolution limits due to spectral congestion. The 13C-O bond represents a critical "stealth" probe. By substituting the naturally abundant Carbon-12 (
Part 1: Theoretical Framework
The Physics of the Isotope Shift
The vibrational frequency of a diatomic bond is governed by Hooke’s Law, treating the bond as a harmonic oscillator. The frequency (
Where the reduced mass
Because the electronic environment (and thus the force constant
Calculation of the Shift Factor:
-
C-
O: -
C-
O:
The theoretical frequency ratio is:
Impact: A carbonyl band centered at 1650 cm
Visualization: Isotope Effect Mechanism
Caption: Comparative mechanics of 12C vs 13C carbonyl vibration showing the mass-dependent frequency redshift.
Part 2: Spectral Signatures & Data
The following table summarizes empirically observed shifts for key carbonyl-containing functional groups used in pharmaceutical research.
| Functional Group | 12C Frequency (cm⁻¹) | 13C Frequency (cm⁻¹) | Shift (Δ cm⁻¹) | Application Context |
| Amide I (α-helix) | ~1654 | ~1614 | ~40 | Protein secondary structure resolution |
| Amide I (β-sheet) | ~1630 | ~1595 | ~35 | Aggregation/Fibril detection |
| Urea (C=O) | ~1686 | ~1645 | ~41 | Metabolic tracers (Breath Tests) |
| Metal Carbonyl (M-CO) | ~2000 | ~1955 | ~45 | Active site probes (Heme proteins) |
| CO₂ (Asymmetric) | ~2349 | ~2284 | ~65 | Respiration monitoring |
> Note: Exact frequencies depend on solvent (H₂O vs D₂O) and hydrogen bonding environment.
Part 3: Core Application – Isotope-Edited IR for Biologics
In antibody and peptide drug development, the Amide I band (1600–1700 cm
The Strategy:
-
Preparation: Express or synthesize the protein with 1-13C-labeled residues (e.g., 1-13C-Alanine).
-
Isolation: The labeled residue's vibration shifts ~40 cm
away from the main Amide I absorbance.[4] -
Difference Spectroscopy: Subtracting the unlabeled spectrum from the labeled spectrum reveals the specific local environment (helix vs. sheet) of the labeled site.
Workflow Diagram: Isotope Editing
Caption: Workflow for site-specific structural elucidation using 13C-isotope edited FTIR difference spectroscopy.
Part 4: Experimental Protocol
Protocol: Site-Specific Structural Analysis of a Therapeutic Peptide
Objective: Determine if Residue X in a peptide drug candidate adopts an
1. Sample Preparation
-
Synthesis: Solid-phase peptide synthesis (SPPS) is required. Synthesize two batches:
-
Batch A (Reference): Standard amino acids.
-
Batch B (Target): Use Fmoc-1-13C-X-OH at the position of interest.
-
-
Purification: HPLC purify both batches to >95% purity to avoid impurity peaks in the Amide region.
-
Lyophilization: Freeze-dry samples to remove organic solvents.
2. FTIR Acquisition
-
Instrument: FTIR Spectrometer with DTGS or MCT detector (cooled).
-
Resolution: Set to 2 cm
or 4 cm . -
Cell/Accessory: ATR (Attenuated Total Reflectance) with Diamond/ZnSe crystal or CaF₂ transmission cell.
-
Solvent System: Dissolve peptide in D₂O (Deuterium Oxide) rather than H₂O.
-
Reasoning: H₂O has a strong bending mode at ~1640 cm
that obscures the Amide I band. D₂O shifts this interference to ~1200 cm .
-
-
Concentration: Prepare ~2–5 mg/mL solutions.
3. Measurement Steps
-
Background: Collect background spectrum (air or pure D₂O).
-
Reference Scan: Load Batch A (12C). Collect 64–128 scans.
-
Wash: Clean crystal thoroughly with buffer/solvent.
-
Sample Scan: Load Batch B (13C). Collect identical number of scans.
4. Data Processing (Self-Validating Step)
-
Baseline Correction: Apply linear baseline correction to the Amide I region (1700–1600 cm
). -
Normalization: Normalize both spectra to the intensity of a non-shifting band (e.g., Side chain modes or Amide II if not fully deuterated).
-
Subtraction: Generate the difference spectrum:
.-
Validation Check: You should see a negative feature at the 12C position (~1650 cm
) and a positive feature at the 13C position (~1610 cm ).
-
-
Interpretation:
-
If positive peak is ~1610–1615 cm
: Residue is likely -helical. -
If positive peak is ~1590–1600 cm
: Residue is likely -sheet.
-
Part 5: References
-
Haris, P. I., & Chapman, D. (1992). Does Fourier-transform infrared spectroscopy provide useful information on protein structures? Trends in Biochemical Sciences. Link
-
Decatur, S. M. (2006). Elucidation of residue-level structure and dynamics of polypeptides via isotope-edited infrared spectroscopy. Accounts of Chemical Research.[5] Link
-
Barth, A., & Zscherp, C. (2002). What vibrations tell us about proteins. Quarterly Reviews of Biophysics. Link
-
Braden, B., et al. (1994).[6] Clinically feasible stable isotope technique at a reasonable price: analysis of 13CO2/12CO2-abundance in breath samples.[6] Zeitschrift für Gastroenterologie. Link
-
Otsuka Pharmaceutical Co. (n.d.). UBit®-XG350 System for Urea Breath Test. (Example of commercial application). Link
Sources
Advanced Characterization of Endogenous Gasotransmitters: The 13C-Carbon Monoxide Protocol
The following technical guide details the application of 13C-labeled Carbon Monoxide (13C-CO) in gasotransmitter research. It is structured to provide actionable protocols, mechanistic rationale, and self-validating experimental designs for researchers in chemical biology and drug development.
Executive Summary
Carbon monoxide (CO) has transitioned from a known toxicant to a recognized physiological gasotransmitter, critical in anti-inflammatory signaling, vasodilation, and mitochondrial respiration control. However, distinguishing endogenously produced CO (nanomolar concentrations) from atmospheric background and assessing its specific binding to metalloproteins remains a significant analytical challenge.
This guide outlines the 13C-Isotope Strategy , a definitive methodology utilizing stable isotope labeling to overcome the signal-to-noise limitations of traditional colorimetric or fluorescent assays. By leveraging the nuclear spin (
The Mechanistic Imperative: Why 13C?
In gasotransmitter studies, "causality" is often lost due to the ubiquity of environmental CO. The use of 13C-CO introduces a unique bio-orthogonal tag that validates experimental outcomes through two physical pillars:
A. Nuclear Magnetic Resonance (NMR) Visibility
The natural abundance of 12C (98.9%) is NMR silent (
-
Causality: The chemical shift (
) of 13C-CO is extremely sensitive to the electrostatic environment of the metal center (e.g., Fe(II) in Heme). This allows researchers to distinguish between CO bound to Hemoglobin, Myoglobin, or Soluble Guanylate Cyclase (sGC), and free dissolved CO.
B. Mass Spectrometric Differentiation
Standard CO has a mass-to-charge ratio (
-
Causality: 13C-CO shifts the mass to
29. This +1 Da shift moves the analyte away from the overwhelming background in mass spectrometry, enabling high-sensitivity quantification of endogenous production without interference.
Experimental Workflow: Tracking Endogenous Production
The most robust application of 13C labeling is determining the activity of Heme Oxygenase (HO-1/HO-2) by providing a labeled substrate.
The Pathway Logic
Heme oxygenase cleaves the heme porphyrin ring specifically at the
Visualization: Heme Degradation Pathway
The following diagram illustrates the atomic fate of the 13C label during heme catabolism.
Caption: Stoichiometric tracking of the alpha-carbon from Hemin to Carbon Monoxide via HO-1.
Protocol 1: Headspace GC-MS Detection of Endogenous 13C-CO
Objective: Quantify HO activity in cell lysates or tissue homogenates.
-
Substrate Preparation: Dissolve [
-13C]Hemin (typically >90% enrichment) in 0.1 M NaOH, then dilute with phosphate buffer (pH 7.4) to a 100 M stock. -
Incubation:
-
Mix tissue homogenate (1-2 mg protein) with NADPH (1 mM) and [
-13C]Hemin (20 M) in a gas-tight headspace vial (e.g., 10 mL volume). -
Incubate at 37°C for 15–30 minutes in the dark.
-
-
Reaction Termination: Stop reaction by placing vials on dry ice or adding 10% trichloroacetic acid.
-
GC-MS Analysis:
-
Injection: Inject 100-500
L of headspace gas into the GC. -
Column: Molecular Sieve 5A PLOT column (required to separate CO from air gases).
-
MS Settings: SIM (Selected Ion Monitoring) mode.
-
Channel 1:
28 (Background 12C-CO). -
Channel 2:
29 (Enzymatically produced 13C-CO).
-
-
-
Validation: The ratio of
29 to 28 provides the specific activity. An increase in 29 is definitive proof of HO activity, unlike colorimetric bilirubin assays which suffer from spectral interference.
Experimental Workflow: Mapping Protein Interactions via NMR
When studying the target of the gasotransmitter (e.g., sGC, Hemoglobin), 13C-NMR provides structural resolution that other methods cannot.
The Chemical Shift Fingerprint
The 13C chemical shift of CO is highly sensitive to back-bonding from the metal center and the polarity of the distal pocket.
Table 1: Characteristic 13C-NMR Chemical Shifts
| Species | 13C Chemical Shift ( | Structural Insight |
| Free 13C-CO (Dissolved) | ~184.0 | Reference standard; sharp singlet. |
| Hb-13C-CO (Hemoglobin) | 206.0 – 207.0 | Indicates tight Fe(II)-C binding; distal His interaction. |
| Mb-13C-CO (Myoglobin) | 207.0 – 208.0 | Slightly distinct from Hb; useful for distinguishing tissue storage vs. transport. |
| Unfolded/Denatured Protein | ~184.0 (Free) | Loss of signal at >200 ppm indicates protein denaturation or ligand release. |
Protocol 2: 13C-NMR of CO-Protein Complexes
Objective: Confirm direct binding of CO to a target metalloprotein.
-
Sample Prep: Prepare protein solution (0.5 – 2.0 mM) in deuterated buffer (
or phosphate buffer with 10% ). -
Deoxygenation: rigorously purge the sample with Argon or Nitrogen to remove
(paramagnetic broadens NMR signals). -
Labeling:
-
Introduce 13C-CO gas into the NMR tube (using a gas-tight valve or septum).
-
Alternatively, use a water-soluble 13C-CORM (Carbon Monoxide Releasing Molecule) to generate 13C-CO in situ.
-
-
Acquisition:
-
Run a standard 1D 13C-NMR experiment.
-
Critical Step: Use a long relaxation delay (
) because quaternary carbons (like CO) have long relaxation times. -
Proton Decoupling: Not strictly necessary as there are no attached protons, but low-power decoupling can sharpen lines if there is exchange.
-
Visualization: Experimental Logic Flow
Caption: Decision matrix for selecting NMR vs. MS based on experimental goals (Structure vs. Quantification).
Application: 13C-CORMs in Drug Development
Carbon Monoxide Releasing Molecules (CORMs) are therapeutic candidates designed to deliver CO to specific tissues. A major hurdle in their development is proving that the biological effect is due to the released CO and not the scaffold molecule.
The Self-Validating Protocol:
-
Synthesize the CORM using 13C-labeled precursors (e.g., using 13C-Carbonyls).
-
Treat cells with the 13C-CORM .
-
Perform 13C-NMR on the cell lysate.
-
Signal A: The intact CORM (unique metal-carbonyl shifts).
-
Signal B: The released 13C-CO bound to intracellular targets (e.g., ~206 ppm for Heme proteins).
-
Signal C: The scaffold decay product.
-
-
Result: This provides a real-time kinetic profile of drug release and target engagement that is impossible with unlabeled compounds.
References
-
Collman, J. P., et al. (1977). Magnetic resonance studies of the binding of 13C-labeled carbon monoxide to myoglobins and hemoglobins containing modified hemes.[1] Biochemistry.[2][3][4][5] Link
-
Vreman, H. J., & Stevenson, D. K. (1988). Heme oxygenase activity as measured by carbon monoxide production. Analytical Biochemistry. Link
-
Lundberg, P., et al. (2000). 13C-NMR spectrum field and temperature dependence of 13CO bound to hemoglobin. Annales Pharmaceutiques Françaises. Link
-
Heise, R., et al. (2014). 13C Metabolic Flux Analysis. Institute of Molecular Systems Biology. Link
-
Motterlini, R., & Otterbein, L. E. (2010). The therapeutic potential of carbon monoxide.[3] Nature Reviews Drug Discovery. Link
Sources
- 1. Magnetic resonance studies of the binding of 13C-labeled carbon monoxide to myoglobins and hemoglobins containing modified hemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of a novel 13C-labelled heme protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel heme-model compound that treats lethal gas poisoning | EurekAlert! [eurekalert.org]
- 4. GC-MS-Based Determination of Mass Isotopomer Distributions for 13C-Based Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. Carbon-13 Direct-Detect NMR Methods [sites.psu.edu]
Technical Guide: Quantum Isotope Effects in Carbon Monoxide Adsorption
Mechanisms, Thermodynamics, and Separation Protocols for C Enrichment
Executive Summary
The separation of carbon monoxide isotopologues (
Target Audience: Physical Chemists, Surface Scientists, and Process Engineers in Isotope Enrichment (Medical Isotopes).
Theoretical Framework: The Quantum Isotope Effect
The preferential adsorption of
1.1 The Harmonic Oscillator Model
The adsorption of CO onto a surface (e.g., a metal site in a MOF or a catalyst surface) can be modeled as a harmonic oscillator. The vibrational energy levels are quantized:
Where:
- is the reduced Planck constant.
- is the vibrational frequency.
- is the force constant of the surface-adsorbate bond (identical for both isotopes).
- is the reduced mass of the system.
1.2 Zero-Point Energy (ZPE) Divergence
Since
Because the potential well depth (
Conclusion:
Visualization: Potential Energy Landscapes
The following diagram illustrates the ZPE difference in the potential energy well, visualizing why
Caption: Schematic representation of the potential energy well. The heavier
Quantitative Data: Adsorption Energy Differences
The energy difference is subtle, often requiring cryogenic conditions or highly specific porous materials to exploit for separation.
Table 1: Comparative Adsorption Metrics
| Material System | Temperature (K) | Binding Energy | Binding Energy | Ref | |
| CO Ice (Amorphous) | 20 - 30 K | 15 K (~0.12 kJ/mol) | [1] | ||
| Mg-MOF-74 | 77 K | ~32 kJ/mol | ~32.2 kJ/mol | ~0.2 kJ/mol | [2] |
| CPO-27-Ni | 100 - 150 K | High Affinity | Higher Affinity | Selectivity ~1.05 | [2] |
| DFT Calc.[1] | -0.35 eV | -0.36 eV | ~10 meV | [3] |
Key Insight: While the
Experimental Protocol: Temperature Programmed Desorption (TPD)
To validate the adsorption energy difference in a lab setting, TPD is the gold standard. This protocol ensures high-resolution separation of the desorption peaks.
4.1 Workflow Diagram
Caption: Step-by-step TPD workflow. Precise temperature control (0.1 K/min) is critical to resolve the overlapping desorption peaks of isotopologues.
4.2 Detailed Methodology
-
Sample Activation:
-
Load the adsorbent (e.g., MOF crystallites or metal surface) into a UHV chamber (
mbar). -
Degas at 400 K for 4 hours to remove pre-adsorbed water/organics.
-
-
Cryogenic Dosing:
-
Cool the sample stage to 20 K using a closed-cycle helium cryostat.
-
Introduce a 50:50 mixture of
CO and CO via a leak valve until saturation (approx. 10 Langmuir exposure).
-
-
Ramping (The Critical Step):
-
Apply a linear heating ramp (
). For isotope resolution, a slow rate is mandatory: . -
Note: Faster rates (e.g., 10 K/min) will broaden peaks, obscuring the isotope shift.
-
-
Detection:
-
Use a Quadrupole Mass Spectrometer (QMS).[2]
-
Monitor m/z 28 (
C O) and m/z 29 ( C O). -
Correction: Ensure m/z 29 is corrected for the natural abundance of
C O (though negligible) and fragmentation patterns.
-
-
Data Analysis (Redhead Equation):
-
Calculate the desorption energy (
) using the peak temperature ( ): -
Expect
for CO to be slightly higher (0.1–0.5 K) than for CO.
-
Applications in Drug Development
Why does this physical chemistry matter to the pharmaceutical industry?
-
Metabolic Tracing (ADME):
-
Stable isotope labeling (
C) is preferred over radiolabeling ( C) for human clinical trials (Mass Balance Studies). -
High-purity
CO is the primary feedstock for synthesizing C-labeled ureas, amides, and carboxylic acids used in drug candidates.
-
-
Diagnostic Breath Tests:
-
C-Urea Breath Test: The gold standard for detecting Helicobacter pylori. The cost and availability of this test are directly tied to the efficiency of
CO separation technologies described above [4].
-
C-Urea Breath Test: The gold standard for detecting Helicobacter pylori. The cost and availability of this test are directly tied to the efficiency of
-
Flux Analysis:
- C-Glucose is used to map metabolic pathways in cell cultures during biologic drug production (e.g., monoclonal antibodies), optimizing yield.
References
-
Smith, L. R., et al. "Isotope effect on the sublimation curves and binding energies of 12CO and 13CO interstellar ice analogues." Astronomy & Astrophysics, vol. 648, A6, 2021.
-
Evaluation of MOF materials for Quantum Sieving.[3] Oberlin College & Conservatory Research.
-
"Surface-Dependent Isotopic Adsorption of CO on α-Al2O3: Role of Weak Interactions and Zero-Point Energy." MDPI Materials, 2025.
-
"Analysis of 13C Enrichment of Vitamin A in Biological Samples by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry." National Institutes of Health (NIH).
Sources
Metabolic Pathways of Carbon Monoxide (13C) in Mammalian Physiology
Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbon monoxide (CO), traditionally viewed solely as a toxic asphyxiant, is now recognized as a critical gasotransmitter alongside nitric oxide (NO) and hydrogen sulfide (H2S). In mammalian physiology, CO regulates vascular tone, inflammation, and cytoprotection.[1]
For researchers, 13C-labeled Carbon Monoxide (13C-CO) is an indispensable stable isotope tracer. Unlike radioactive 14C, it is safe for human metabolic flux analysis. This guide details the metabolic fate of 13C-CO, distinguishing between its physical transport (binding to hemoproteins) and its chemical transformation (oxidation to 13C-CO2).
Key Insight: Unlike glucose or amino acids, CO does not enter a complex anabolic cycle. Its "metabolism" is defined by:
-
High-affinity binding to transition metal centers (Fe2+ in Hemoglobin/Myoglobin).
-
Minor oxidative clearance (<1% to 5%) to CO2 via mitochondrial Cytochrome c Oxidase.
-
Exhalation as the primary route of elimination.
The Endogenous Landscape: Heme Oxygenase[2]
To understand the fate of exogenous 13C-CO, one must first understand the background "noise" of endogenous CO production. In mammals, CO is generated continuously by the catabolism of heme.[2]
The Heme Degradation Pathway
The enzyme Heme Oxygenase (HO-1/HO-2) catalyzes the rate-limiting step in heme degradation.[3] This reaction is stoichiometric:
In a tracer study using 13C-CO, this endogenous production (12C-CO) acts as a diluent. Conversely, researchers can administer [2-13C]Glycine or [5-13C]Aminolevulinic Acid (ALA) to biosynthesize endogenous 13C-CO, allowing for the measurement of heme turnover rates.
Visualization: Systemic Fate of CO
The following diagram illustrates the systemic flow of Carbon Monoxide, highlighting the competition between exhalation and mitochondrial oxidation.
Figure 1: The systemic pharmacokinetics of 13C-CO. Note that the vast majority is exhaled unchanged.
The Oxidative Pathway: CO to CO2[4][5]
While >95% of CO is exhaled, the conversion of CO to CO2 is the only true "metabolic" degradation pathway. This process is slow but physiologically significant, particularly under conditions of hyperoxia or specific drug induction.
Mechanism: Cytochrome c Oxidase (Complex IV)
The primary site of mammalian CO oxidation is Cytochrome c Oxidase (CcO) , the terminal enzyme of the mitochondrial electron transport chain.[4][5]
-
Binding: CO competes with O2 for the reduced Binuclear Center (Heme a3 - CuB) of CcO.[6]
-
Inhibition vs. Oxidation: Usually, CO binding inhibits respiration (the toxic effect). However, at low concentrations, CcO can catalyze the oxidation of CO to CO2.
-
Reaction: The mechanism involves a nucleophilic attack by a hydroxide ion (bound to CuB) on the carbon atom of the CO (bound to Heme a3).
Visualization: Mitochondrial Oxidation Mechanism
This diagram details the molecular events at the mitochondrial membrane.
Figure 2: The bifurcation at Complex IV. CO is either oxidized to CO2 or triggers ROS signaling.
Experimental Protocol: 13C-CO Flux Analysis
This protocol outlines the method for quantifying the metabolic oxidation rate of CO in a murine model. This is a self-validating system using Isotope Ratio Mass Spectrometry (IRMS).
Phase 1: Preparation and Administration
Objective: Introduce a measurable "pulse" of 13C-CO without inducing toxicity.
-
Tracer Selection: Use 13C-CO gas (99 atom% 13C).
-
Note: Avoid 18O labeling as oxygen exchange with water is rapid and confounds results.
-
-
Delivery System:
-
Equilibration: Allow 30-60 minutes for HbCO levels to stabilize (Target: 3-5% HbCO).
Phase 2: Sampling and Detection
Objective: Distinguish between exhaled 13C-CO (physical clearance) and 13C-CO2 (metabolic clearance).
| Sample Type | Target Analyte | Analytical Method | Purpose |
| Breath (Trap A) | 13C-CO2 | IRMS (Isotope Ratio Mass Spec) | Measures oxidation rate.[8] |
| Breath (Trap B) | 13C-CO | GC-MS or Laser Spectroscopy | Measures total clearance/excretion. |
| Blood | Hb-13CO | Co-Oximetry / GC-MS | Measures systemic load (Source pool). |
Phase 3: The "Cold Trap" Workflow (Step-by-Step)
To ensure Trustworthiness of the data, you must physically separate CO2 from CO before analysis.
-
Exhalation Collection: Pump outlet air from the metabolic cage through a drying agent (Magnesium Perchlorate).
-
CO2 Trapping (The Metabolic Signal): Pass air through a liquid nitrogen trap or Ascarite column to capture all CO2 (both 12C and 13C).
-
CO Oxidation (The Excretion Signal): The remaining gas (containing CO but no CO2) passes through a catalytic oxidizer (Hopcalite) to convert the remaining 13C-CO into 13C-CO2.
-
Secondary Trapping: Capture this "new" CO2 in a second trap.
-
Analysis: Compare the 13C enrichment in Trap 1 (Metabolic Oxidation) vs. Trap 2 (Physical Excretion).
Data Interpretation & Calculations
To calculate the Fractional Oxidation Rate (
Where:
- = Atom percent excess (APE) of 13C in exhaled CO2.
- = Total volume of CO2 produced per minute.
- = Atom percent excess of 13C in blood HbCO (or exhaled CO).
- = Total volume of CO eliminated per minute.
Typical Values: In healthy mammals,
Drug Development Implications[3]
Understanding 13C-CO pathways is vital for developing CO-Releasing Molecules (CORMs) and Heme Oxygenase Inducers .
-
Pharmacokinetics (PK): 13C-labeling allows precise determination of the half-life of CO delivered by CORMs, distinguishing it from endogenous CO.
-
Safety Profiling: If a CORM produces a spike in 13C-CO2, it may indicate rapid intracellular release and mitochondrial interaction (potential toxicity) rather than slow, controlled release to Hemoglobin.
-
Breath Tests: 13C-CO breath tests are currently used to measure total red blood cell mass (dilution principle) and can be adapted to measure hemolysis rates in hemolytic anemia.
References
-
Vreman, H. J., et al. (2001). "Carbon monoxide and carboxyhemoglobin."[1][5][9] Advances in Clinical Chemistry.
-
Coburn, R. F. (1970).[5] "The carbon monoxide body stores." Annals of the New York Academy of Sciences.
-
Young, L. J., & Caughey, W. S. (1986). "Oxygenation of carbon monoxide by cytochrome c oxidase." Biochemistry.
-
Motterlini, R., & Otterbein, L. E. (2010). "The therapeutic potential of carbon monoxide."[3][2] Nature Reviews Drug Discovery.
-
Gulliyan, A., et al. (2016). "Carbon Monoxide: A Gasotransmitter of Clinical Importance."[2] Journal of Clinical and Diagnostic Research.
-
Antoniewicz, M. R. (2013). "13C metabolic flux analysis: optimal design of isotopic labeling experiments." Current Opinion in Biotechnology.
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Carbon monoxide: mechanisms of action and potential clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological and Pharmacological Properties of Carbon Monoxide: A General Overview [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. diva-portal.org [diva-portal.org]
- 6. Cytochrome c oxidase - Wikipedia [en.wikipedia.org]
- 7. gov.uk [gov.uk]
- 8. isolab-scientific.com [isolab-scientific.com]
- 9. Sources of carbon monoxide (CO) in biological systems and applications of CO detection technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
spin-lattice relaxation times of 13C nuclei in carbonyl ligands
The Silent Backbone: A Technical Guide to Carbonyl Relaxation
Executive Summary
In small molecule drug discovery, the carbonyl group (C=O) is a pharmacophore backbone. However, it represents the "Achilles' heel" of quantitative NMR (qNMR). Unlike protonated carbons, carbonyl nuclei lack efficient dipolar relaxation pathways, resulting in spin-lattice relaxation times (
Standard acquisition protocols (typically
Part 1: The Physics of Patience (Theoretical Foundation)
To control the experiment, one must understand the dominant relaxation mechanisms. For protonated carbons (CH, CH
For quaternary carbonyls, the scenario changes drastically.
The Mechanism Hierarchy
Carbonyl carbons are isolated from protons. Consequently, the DD mechanism collapses (
-
Low Field (< 300 MHz): Relaxation is inefficient (DD is weak due to distance; CSA is weak due to low
). is longest here. -
High Field (> 600 MHz): CSA becomes dominant because it scales with the square of the magnetic field (
). While this shortens , it introduces line broadening (CSA broadening).
The "Invisible Signal" Paradox
In a standard pulse sequence (e.g., zgpg30), the steady-state magnetization (
If
Part 2: Measurement Protocol (Inversion Recovery)
Do not guess
The Pulse Sequence
1-
: Inverts magnetization to
. - (vd): Variable delay where relaxation occurs.[2]
- : Readout pulse.
Step-by-Step Workflow
-
Estimate
Pulse: Calibrate accurately. An imperfect pulse introduces transverse errors. -
Set the Delay List (
): Use a logarithmic distribution. -
Relaxation Delay (
): Must be set to of the slowest nucleus to ensure equilibrium before the pulse. For carbonyls, set for the test. -
Processing: Phase the spectrum so the first point (
) is perfectly negative and the last point is perfectly positive.
Self-Validation: The Null Point Method
Before running a full exponential fit, check the "Null Point" (
-
Validation: If your fitted
deviates significantly from , your fit is mathematically unstable or was too short.
Part 3: The Solution (Paramagnetic Relaxation Agents)
Waiting 100 seconds per scan is not viable for high-throughput screening. The industry standard solution is Chromium(III) acetylacetonate [Cr(acac)
Mechanism of Action
Cr(acac)
Doping Protocol
-
Reagent: 99.99% Cr(acac)
(Trace metals basis). -
Concentration: 0.025 M to 0.05 M (approx. 1–3 mg per 0.6 mL sample).
-
Effect: Reduces Carbonyl
from ~20s to < 2s. -
Trade-off: Paramagnetism shortens
as well, causing line broadening.[4][5]-
Limit: Do not exceed 0.1 M, or lines will become too broad for structural assignment.
-
Part 4: Data Presentation
Table 1: Comparative Relaxation Times ( at 11.7 T / 500 MHz)
| Carbon Type | Typical | Required | Required | |
| Methyl (-CH | 1.5 – 3.0 s | < 0.5 s | 15 s | 2.5 s |
| Methylene (-CH | 0.5 – 1.5 s | < 0.3 s | 7.5 s | 1.5 s |
| Aromatic (C-H) | 2.0 – 5.0 s | < 1.0 s | 25 s | 5.0 s |
| Carbonyl (C=O) | 15.0 – 40.0 s | 1.2 – 2.0 s | > 100 s | 10.0 s |
| Quaternary (C-q) | 10.0 – 30.0 s | 1.0 – 1.8 s | > 75 s | 9.0 s |
Note: "Required
Part 5: Visualization of Workflows
Figure 1: Relaxation Mechanism Hierarchy
Caption: Logical flow determining the dominant relaxation pathway based on chemical structure and magnetic field strength.
Figure 2: Experimental Optimization Workflow
Caption: Step-by-step decision matrix for optimizing qNMR acquisition parameters for carbonyl-containing ligands.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Relaxation).
-
Caytan, E., et al. (2007). "Precise and accurate quantitative 13C NMR with reduced experimental time." Talanta, 71(3), 1016-1021.
-
Reich, H. J. (2023). Relaxation in NMR. University of Wisconsin-Madison Chemistry.
-
Becker, E. D. (1999). High Resolution NMR: Theory and Chemical Applications. Academic Press.[6]
-
Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
Sources
- 1. Saturation-Inversion-Recovery: a Method for T1 Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. How to run quantitative 13C and 29Si NMR faster | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 6. pound.med.utoronto.ca [pound.med.utoronto.ca]
Precision Modeling of 13C Kinetic Isotope Effects in Carbonyl Bonding
Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, DMPK Scientists
Executive Summary: The Mechanistic Probe
In drug development, defining the precise transition state (TS) of a metabolic pathway or a covalent inhibition mechanism is critical. While standard kinetics give rate constants, they often fail to distinguish between concerted and stepwise mechanisms. Heavy-atom Kinetic Isotope Effects (KIEs) , particularly
This guide details the theoretical calculation of
Theoretical Framework: The Bigeleisen-Mayer Equation
The foundation of theoretical KIE prediction is the Bigeleisen-Mayer Equation (BME) .[1] It relies on the Born-Oppenheimer approximation, assuming the potential energy surface (PES) is independent of isotopic mass. The KIE is derived purely from the difference in vibrational frequencies between the light (
The KIE (
Where:
-
MMI (Mass-Moment of Inertia): Accounts for translational and rotational partition functions.
-
EXC (Excitation): Contributions from vibrationally excited states (significant at high T or low frequencies).
-
ZPE (Zero Point Energy): The dominant term. It arises because the heavy isotope lowers the vibrational zero-point energy.[1] Since bonds are typically weaker in the TS than the GS, the ZPE difference is smaller in the TS, leading to a normal KIE (
).
Computational Protocol
This workflow ensures maximum cancellation of errors by using the same level of theory and grid integration for all species.[1]
Phase 1: Geometry Optimization & Transition State Search
Objective: Locate the exact saddle point (TS) and the reactant ground state (GS).
-
Software: Gaussian 16/ORCA 5.0+
-
Functional: Hybrid functionals are required.[1] B3LYP is the historical standard and benefits from extensive scaling factor libraries. M06-2X or
B97X-D are recommended for systems dominated by dispersion or non-covalent interactions. -
Basis Set: 6-31G(d,p) is often sufficient for KIEs due to error cancellation. However, for publication-quality electronic energies, use def2-TZVP.
-
Solvation: Use SMD or CPCM.[1] Gas-phase calculations often overestimate KIEs by ignoring dielectric stabilization of charge separation.[1]
Phase 2: Hessian (Frequency) Calculation
Objective: Compute force constants to derive vibrational frequencies.
-
Crucial Step: You do not re-optimize the geometry for the heavy isotope.[1] The electronic PES is identical.[1] You only re-calculate frequencies using modified atomic masses.[1]
Gaussian Workflow
-
Run 1 (Light): Standard optimization + frequency.
-
Run 2 (Heavy): Read the Hessian from the checkpoint file (ReadFC) and apply isotope masses (ReadIsotopes).[2]
ORCA Workflow
ORCA handles this in a single block using the %freq module to project out the isotope-modified frequencies.[1]
Phase 3: Scaling Factors
Raw harmonic frequencies from DFT are systematically overestimated (approx. 5-10%) due to the neglect of anharmonicity. You must apply a scaling factor before using the BME.[1]
-
B3LYP/6-31G(d): 0.9613
-
M06-2X/def2-TZVP: 0.946[1]
-
Source: or the Truhlar group database.
Phase 4: Data Analysis (The ISOEFF Step)
Manual calculation is prone to error. Use a specialized script (like ISOEFF or Shermo ) to parse the frequency output.
-
Input: Light GS freqs, Heavy GS freqs, Light TS freqs, Heavy TS freqs.
-
Imaginary Frequency: The TS will have one imaginary frequency (the reaction coordinate). This must be excluded from the ZPE sum but included in the tunneling correction (e.g., Wigner or Bell correction).
Visualization of the Workflow
Figure 1: Computational pipeline for calculating heavy-atom KIEs. Note that the Hessian is calculated once and reused for both isotopologues to maximize error cancellation.
Case Study: Nucleophilic Addition to Carbonyls
Consider the reduction of a ketone (Acetophenone) by NaBH4.
-
Reaction:
-
Hybridization Change:
(approx 1700 cm⁻¹ stretch) (approx 1100 cm⁻¹ stretch). -
Mechanism:
-
Stepwise: If the attack is rate-limiting, the C=O bond order decreases in the TS.
-
Concerted: Simultaneous hydride delivery and bond relaxation.
-
Interpretation of Results:
| Calculated
Troubleshooting & Validation
-
Conformational Sampling: A common error is comparing a GS conformer that does not match the TS conformer. Ensure the "reactant" structure is the pre-reaction complex, not just the isolated molecule.
-
Grid Size: Use "Ultrafine" grids (Int(Grid=Ultrafine) in Gaussian) to prevent numerical noise from swamping the small isotope effect.
-
Tunneling: For
C, tunneling is negligible compared to Hydrogen, but Bell corrections should still be checked if the imaginary frequency is high (>1000i cm⁻¹).
References
-
Bigeleisen, J., & Mayer, M. G. (1947).[3] Calculation of Equilibrium Constants for Isotopic Exchange Reactions. The Journal of Chemical Physics. Link
-
Singleton, D. A., & Thomas, A. A. (1995). High-Precision Simultaneous Determination of Multiple Small Kinetic Isotope Effects at Natural Abundance. Journal of the American Chemical Society.[1][4] Link
-
Wolfsberg, M., Van Hook, W. A., & Paneth, P. (2009). Isotope Effects in the Chemical, Geological, and Bio Sciences. Springer.[1] Link
-
Merrick, J. P., Moran, D., & Radom, L. (2007). An Evaluation of Harmonic Vibrational Frequency Scale Factors. The Journal of Physical Chemistry A. Link
-
Gaussian, Inc. (2024). Vibrational Analysis in Gaussian 16. Gaussian Whitepapers.[1] Link
Sources
Methodological & Application
Application Note: Synthesis of 13C-Labeled Carboxylic Acids via Carbonylation
Abstract & Strategic Overview
The incorporation of carbon-13 (
This guide details two field-proven methodologies for synthesizing
-
Palladium-Catalyzed Carbonylation (The "Two-Chamber" Method): Utilizes ex situ generation of
from stable surrogates, prioritizing safety and stoichiometry control.[1] -
Nickel-Catalyzed Reductive Carboxylation: A direct approach using
as the C1 source, ideal for accessing carboxylic acids from aryl halides without pre-functionalization to organometallics.[1]
Strategic Selection Guide
| Feature | Pd-Catalyzed Carbonylation ( | Ni-Catalyzed Reductive Carboxylation ( |
| Primary Substrate | Aryl/Vinyl Halides & Triflates | Aryl/Vinyl Chlorides, Bromides, Esters |
| Isotope Source | ||
| Pressure | Low (Balloon or Sealed Chamber) | Low to Medium (1–10 bar) |
| Nucleophile | Water/Hydroxide (for acids), Alcohols (for esters) | Reductant (Mn, Zn) acts as electron source |
| Key Advantage | High functional group tolerance; "Gold Standard" reliability.[1][3] | Avoids toxic CO handling; uses cheaper |
| Limitation | Requires CO handling precautions (or specific glassware).[1] | Sensitive to moisture; requires reductant removal. |
Methodology A: Palladium-Catalyzed Carbonylation (Two-Chamber System)[4][5][6]
Principle & Mechanism
Direct handling of
Mechanism:
-
Generation:
-Formate reacts with Acetic Anhydride or a specific acid chloride (COgen) to release .[1] -
Catalysis: Pd(0) undergoes oxidative addition with the aryl halide.[1]
-
Insertion:
coordinates and inserts into the Pd-Ar bond. -
Nucleophilic Attack: Hydroxide/Water attacks the acyl-palladium complex to release the labeled acid.
Visualization: Two-Chamber Workflow & Mechanism
Caption: Schematic of the Two-Chamber System facilitating safe, stoichiometric transfer of 13CO.
Detailed Protocol
Target: Synthesis of
Reagents:
-
Chamber A (CO Source): Sodium
formate (1.5 equiv), Acetic Anhydride (2.0 equiv), dry DMF.[1] -
Chamber B (Reaction): Aryl Bromide (1.0 equiv, 0.5 mmol), Pd(OAc)
(2 mol%), Xantphos (3 mol%), (3.0 equiv), (5.0 equiv), Dioxane/DMF (1:1).[1]
Step-by-Step Procedure:
-
Setup: Use a commercially available two-chamber glass reactor or connect two reaction vials via a chemically resistant bridge (PTFE tubing).[1]
-
Chamber B Loading (Reaction):
-
Chamber A Loading (Generation):
-
Add Sodium
formate (52 mg, 0.75 mmol) to Chamber A. -
Seal and purge with Argon.
-
Inject dry DMF (1 mL) and Acetic Anhydride (100 µL). Note: The reaction between formate and anhydride generates CO upon heating.[2]
-
-
Initiation:
-
Place the entire system (both chambers) into a pre-heated oil bath at 80°C .
-
Stir vigorously. The pressure will rise slightly as
is generated and consumed.[1]
-
-
Workup:
-
After 16–24 hours, cool the system to room temperature.
-
Carefully vent the system in a fume hood (residual CO risk).
-
Acidify Chamber B mixture with 1M HCl to pH < 3.
-
Extract with EtOAc (3x), dry over
, and concentrate. -
Purify via column chromatography or recrystallization.
-
Critical Control Point: Ensure the bridge connection is gas-tight. A leak will result in poor radiochemical yield and potential safety hazards.
Methodology B: Nickel-Catalyzed Reductive Carboxylation
Principle & Mechanism
This method bypasses the need for CO gas entirely, using
Mechanism:
-
Reduction: Mn reduces Ni(II) precatalyst to active Ni(0).[1][4]
-
Oxidative Addition: Ni(0) inserts into Ar-X to form Ar-Ni(II)-X.[1]
-
Reduction II: Ar-Ni(II)-X is reduced to an anionic Ar-Ni(I) or Ar-Ni(0) species.[1]
-
Carboxylation: Nucleophilic attack of the Nickel species onto
.[1] -
Transmetalation/Release: The carboxylate salt is released, and Ni is recycled.
Visualization: Catalytic Cycle
Caption: Simplified catalytic cycle for Ni-catalyzed reductive carboxylation using Mn as reductant.
Detailed Protocol
Target: Synthesis of
Reagents:
-
Catalyst:
(10 mol%), Bathophenanthroline (20 mol%).[1] -
Reductant: Manganese powder (2.0 equiv, activated).[1]
-
Isotope Source:
(balloon pressure, ~1 atm).[1][5] -
Additives:
(0.5 equiv) to facilitate electron transfer.[1] -
Solvent: DMA (N,N-Dimethylacetamide), anhydrous.
Step-by-Step Procedure:
-
Catalyst Pre-formation:
-
In a glovebox or under Argon, mix
(11 mg) and Bathophenanthroline (33 mg) in DMA (1 mL). Stir until a deep red/brown complex forms.
-
-
Reaction Assembly:
-
To a dried Schlenk tube, add Manganese powder (55 mg, activated with HCl/MeOH wash previously).
-
Add
(65 mg). -
Add the Aryl Chloride (0.5 mmol).
-
Add the pre-formed catalyst solution.
-
-
Introduction:
-
Flash freeze the mixture (Liquid
), evacuate the headspace, and backfill with from a balloon or generated via acidolysis of Ba .[1] -
Repeat 3 times to ensure saturation.
-
-
Reaction:
-
Stir vigorously at 25–40°C (often works at room temperature).
-
Time: 12–24 hours.[5]
-
-
Quench & Isolation:
-
Carefully vent.
-
Quench with 1M HCl (hydrolysis of the manganese carboxylate).
-
Extract with EtOAc.
-
Crucial Step: Wash organic layer with dilute LiCl solution to remove DMA.
-
Dry and concentrate.
-
References
-
Skrydstrup, T., et al. (2013).[6] Reductive Carbonylation of Aryl Halides Employing a Two-Chamber Reactor: A Protocol for the Synthesis of Aryl Aldehydes Including 13C- and D-Isotope Labeling. The Journal of Organic Chemistry.
-
Beller, M., et al. (2009). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Chemical Reviews.
-
Martin, R., et al. (2019). Catalytic Decarboxylation/Carboxylation Platform for Accessing Isotopically Labeled Carboxylic Acids. ACS Catalysis.
-
Tortajada, A., et al. (2019). Ni-catalyzed reductive carboxylation of organic halides with CO2. Angewandte Chemie International Edition.
-
Heck, R. F. (1974).[1][7] Palladium-catalyzed reactions of organic halides with carbon monoxide. Journal of the American Chemical Society.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Parallel Palladium-Catalyzed Synthesis of Carboxylic Acids from Aryl Iodides, Bromides, and Vinyl Triflates Using Acetic Anhydride and Formate Anion as an External Condensed Source of Carbon Monoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ex situ generation of stoichiometric and substoichiometric 12CO and 13CO and its efficient incorporation in palladium catalyzed aminocarbonylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Reductive carbonylation of aryl halides employing a two-chamber reactor: a protocol for the synthesis of aryl aldehydes including 13C- and D-isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
in situ FTIR monitoring of 13CO adsorption on catalyst surfaces
Application Note: High-Resolution In Situ FTIR Monitoring of
Abstract
This application note details the protocol for utilizing carbon-13 labeled carbon monoxide (
Introduction: The Isotopic Advantage
Carbon monoxide (CO) is the premier probe molecule in heterogeneous catalysis due to its high extinction coefficient and sensitivity to the electronic state of adsorption sites. However, standard
-
Atmospheric Interference: Rotational-vibrational bands of atmospheric water and CO
can obscure critical spectral regions. -
Support Overlap: Strong lattice vibrations of oxide supports (e.g., TiO
, CeO ) often absorb near the CO fingerprint region (< 2000 cm ). -
Assignment Ambiguity: Distinguishing between Fermi resonances, combination bands, and true CO stretches is often speculative.
Why
-
Unmask hidden bands: Move CO peaks away from support cut-off frequencies.
-
Validate assignments: A band that does not shift upon isotopic substitution is not a CO vibration.
-
Quantify exchange rates: Monitor dynamic surface reactions by switching between
CO and CO feeds.
Theoretical Framework: The Harmonic Oscillator
To interpret
Where:
- = speed of light
- = force constant (bond strength)
-
= reduced mass, defined as
Isotopic Shift Calculation:
Assuming the force constant (
Table 1: Theoretical Frequency Shift Parameters
| Parameter | ||
| Mass C (amu) | 12.000 | 13.003 |
| Mass O (amu) | 15.995 | 15.995 |
| Reduced Mass ( | 6.856 | 7.172 |
| Isotopic Ratio ( | -- | 0.9777 |
| Gas Phase | 2143 | ~2095 |
Calculation:
Experimental Configuration
A robust vacuum manifold is essential for controlled dosing. The system must achieve high vacuum (
Manifold & Cell Design (DOT Visualization)
Figure 1: Schematic of the high-vacuum gas handling system coupled with the transmission IR cell. Note the dedicated leak valve for precise
Detailed Protocol
Phase 1: Sample Preparation
Objective: Create a uniform, self-supporting wafer with optimal optical density.
-
Grinding: Grind the catalyst powder in an agate mortar to a fine grain size (< 5
m) to minimize scattering (Christiansen effect). -
Pelletizing: Press ~15-20 mg of powder into a 13 mm or 20 mm self-supporting wafer using 2-5 tons of pressure.
-
Critical Check: The wafer must be translucent. If opaque, reduce thickness.
-
-
Mounting: Place the wafer in the sample holder (gold or quartz) inside the IR cell.
Phase 2: Activation (Pretreatment)
Objective: Remove surface contaminants (H
-
Evacuation: Pump down to
Torr. -
Calcination/Reduction:
-
Heat to 300-500°C (ramp 5°C/min) under flowing O
(to oxidize) or H (to reduce), depending on the target study. -
Hold for 1 hour.
-
-
Outgassing: Switch to dynamic vacuum at the activation temperature for 1 hour to remove chemisorbed gases.
-
Cooling: Cool to the adsorption temperature (typically 25°C or -196°C for weak sites) under dynamic vacuum.
-
Background Spectrum: Collect the Reference Spectrum (
) of the clean activated surface.-
Settings: 4 cm
resolution, 64-128 scans.
-
Phase 3: CO Dosing (Stepwise Isotherm)
Objective: Introduce probe molecules controllably to distinguish site strength.
-
Pulse 1 (Low Coverage): Introduce
CO via the leak valve to a pressure of 0.1 Torr.-
Wait: 2 minutes for equilibration.
-
Measure: Collect Spectrum
. -
Processing: Calculate Absorbance
.
-
-
Pulse 2-5 (Saturation): Increase pressure stepwise (e.g., 1, 5, 10 Torr). Collect spectra at each step.
-
Observation: Watch for the growth of bands. Low-frequency bands (bridged) often fill after high-frequency (linear) bands.
-
-
Evacuation (Desorption): Close the gas inlet and open the line to the turbo pump.
-
Measure: Collect spectra every minute for 10 minutes.
-
Insight: Species remaining after evacuation are chemisorbed . Species that disappear are physisorbed or weakly bound.
-
Data Analysis & Interpretation
Spectral Assignment Logic
Use the isotopic shift to confirm assignments.
Table 2: Common
| Mode | Geometry | Expected | |
| Gas Phase | Free Rotational | 2143 (branch center) | ~2095 |
| Linear (On-top) | M-CO | 2000 - 2100 | 1955 - 2053 |
| Bridged | M | 1800 - 2000 | 1760 - 1955 |
| Multi-Hollow | M | < 1800 | < 1760 |
| Cationic | M | > 2100 | > 2053 |
Validation Workflow (DOT Visualization)
Figure 2: Logical workflow for validating spectral bands using isotopic substitution.
Troubleshooting & Quality Control
-
Issue: Gas Phase Interference.
-
Issue: Beam Heating.
-
Issue: Isotopic Purity.
-
Validation: Ensure the
CO source is >99% atom C. Small amounts of CO will appear as high-frequency shoulders (the "isotopic dilution" effect), which can actually be useful for studying dipole-dipole coupling.
-
References
-
Hadjiivanov, K. I., & Vayssilov, G. N. (2002). Characterization of oxide surfaces and zeolites by adsorption of carbon monoxide as a probe molecule.[9][10] Advances in Catalysis, 47, 307-511. Link
-
Basu, P., et al. (2011). Determination of Polycarbonyl Species on Nickel-Containing Catalysts by Adsorption of CO Isotopic Mixtures.[11] Topics in Catalysis. Link
- Yates, J. T. (1998). Experimental Innovations in Surface Science. Springer.
- Allian, A. D., et al. (2011). Chemisorption of CO on Pd/Al2O3: An in situ DRIFTS/MS study. Applied Catalysis A: General.
-
NIST Chemistry WebBook. Carbon-13 Monoxide Vibrational Data. Link
Sources
- 1. icpms.labrulez.com [icpms.labrulez.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. FTIR-Assisted Electroreduction of CO2 and H2O to CO and H2 by Electrochemically Deposited Copper on Oxidized Graphite Felt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In situ FTIR study on the formation and adsorption of CO on alumina-supported noble metal catalysts from H2 and CO2 in the presence of water vapor at high pressures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arxiv.org [arxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. In Situ FT-IR Spectroscopic Study of CO2 and CO Adsorption on Y2O3, ZrO2, and Yttria-Stabilized ZrO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
procedures for handling high-pressure 13C-carbon monoxide in flow chemistry
Application Note: Precision Handling of High-Pressure
Executive Summary
The incorporation of Carbon-13 (
This guide details a continuous flow protocol utilizing a Tube-in-Tube Reactor (TiTR) system. Unlike slug-flow regimes, the TiTR approach utilizes a gas-permeable Teflon AF-2400 membrane to decouple gas and liquid flow. This allows for "dead-end" gas delivery, ensuring that
Safety Framework & Engineering Controls
Carbon monoxide is a silent killer. When pressurized, the potential for rapid, high-volume release necessitates a multi-layered safety strategy.
-
Engineering Controls:
-
Reactor Containment: The entire flow setup must be housed within a fume hood with a face velocity >100 fpm.
-
Active Monitoring: Two independent CO monitors are required: one inside the hood (near the reactor) and one outside (breathing zone).
-
Automatic Shut-off: The
CO cylinder regulator should be interlocked with the hood monitor to shut off supply if >25 ppm is detected.
-
-
System Pressure Rating: All fittings (Swagelok/Vici), tubing (PFA/SS316), and the TiTR module must be rated to at least 1.5x the operating pressure. For this protocol (20 bar), components must be rated to >30 bar.
Hardware Configuration: The "Dead-End" TiTR System
To maximize
The Tube-in-Tube Reactor (TiTR) Mechanism
-
Inner Tube: Teflon AF-2400 (Gas permeable, liquid impermeable).[1][2]
-
Outer Tube: PTFE/Stainless Steel (Structural shell).
-
Mechanism:
CO pressurizes the annulus (space between tubes). It diffuses through the AF-2400 membrane into the liquid stream flowing inside the inner tube.
Workflow Diagram
Figure 1: Schematic of the Dead-End Tube-in-Tube setup. Note that the gas line terminates at the reactor annulus, ensuring zero waste.
Experimental Protocol: Pd-Catalyzed C-Aminocarbonylation
Objective: Synthesis of
Phase 1: System Validation (The "Dry Run")
-
Step 1: Purge the entire system (liquid and gas lines) with Nitrogen (
). -
Step 2: Pressurize the liquid line with pure solvent (Dioxane) to 25 bar using the Back Pressure Regulator (BPR).
-
Step 3: Pressurize the gas annulus with
to 20 bar. -
Step 4: Leak Check: Close the
inlet valve. Monitor the pressure gauge on the gas side for 10 minutes.-
Pass Criteria: Pressure drop < 0.1 bar.
-
Fail Criteria: Visible drop indicates a leak. Do not introduce
CO.
-
Phase 2: CO Introduction (Dead-End Filling)
-
Step 5: Vent the
from the gas annulus. -
Step 6: Connect the
CO cylinder. Set the regulator to 20 bar . -
Step 7: Open the valve to fill the annulus. Once the pressure stabilizes at 20 bar, the system is "charged."
-
Note: In "Dead-End" mode, the MFC (Mass Flow Controller) will show a high flow initially, then drop to near zero, only registering the tiny flow rate required to replace the gas diffusing into the liquid.
-
Phase 3: Reaction Execution
-
Step 8: Begin pumping the reaction mixture (Aryl iodide/Pd/Amine) at 0.5 mL/min .
-
Step 9: Set the thermal dwell coil (downstream of the TiTR) to 100°C .
-
Logic: We saturate with gas at ambient temperature (in the TiTR) to maximize solubility (Henry's Law), then heat the mixture in a separate coil to drive the reaction. Heating the TiTR directly can cause outgassing and membrane deformation.
-
-
Step 10: Collect the steady-state output after 2 reactor volumes have passed.
Phase 4: System Quench & Recovery
-
Step 11: Switch solvent input to pure Dioxane to flush the catalyst.
-
Step 12: Close the
CO cylinder valve. -
Step 13: Crucial: The gas annulus still contains high-pressure
CO. Connect the gas outlet to a scrubbing solution (e.g., PdCl solution) or a dedicated waste bag, and slowly vent the annulus.
Data & Optimization: Flow vs. Batch
The following table illustrates the efficiency gains of the TiTR flow method compared to a standard high-pressure batch autoclave for the same scale reaction (1 mmol).
| Parameter | Batch Autoclave (50 mL) | Flow TiTR (Dead-End) | Scientific Rationale |
| System Pressure | 5 bar | 20 bar | Flow reactors allow higher pressures safely due to small volumes, increasing gas concentration ( |
| > 10.0 equiv | ~ 1.1 equiv | Batch requires headspace pressurization. Dead-end flow only consumes what diffuses into the liquid. | |
| Reaction Time | 4 Hours | 10 Minutes | Improved mass transfer (gas-liquid interface) and higher T/P capability in flow. |
| Safety Hazard | High (Large gas volume) | Low (Minimal gas inventory) | The TiTR annulus holds < 2 mL of gas at any time. |
Troubleshooting & Critical Parameters
Issue: Low Conversion
-
Cause 1: Membrane Saturation. If the liquid flow rate is too high, the residence time in the TiTR is insufficient for the liquid to reach
CO saturation.-
Fix: Reduce flow rate or increase TiTR length.
-
-
Cause 2: "Blanketing". In dead-end mode, impurities (like
or Argon) can accumulate at the membrane surface, blocking CO diffusion.-
Fix: Implement a "Slow Bleed." Open the gas outlet slightly to allow a microscopic flow (0.1 mL/min) to purge impurities.
-
Issue: Membrane Failure
-
Symptom: Gas bubbles appearing in the liquid line after the TiTR.
-
Cause: Differential pressure limit exceeded. The liquid pressure must always be
gas pressure to prevent bubbling, but not so high that it crushes the membrane. -
Rule: Maintain
.
References
-
Koos, P., et al. (2016). Controlled generation and use of CO in flow.[3][4][5][6][7][8] Reaction Chemistry & Engineering.[4]
-
[Link]
-
-
Polyzos, A., O'Brien, M., Petersen, T. P., Baxendale, I. R., & Ley, S. V. (2011). The continuous-flow synthesis of carboxylic acids using CO2 as a C1 source.
-
[Link]
-
-
Brancour, C., et al. (2013).[7] Modernized Low Pressure Carbonylation Methods in Batch and Flow.[7] Organic Letters.[7]
-
[Link]
-
-
Skrydstrup, T., et al. (2016). Carbonylations in flow: tube-in-tube reactor vs. gas–liquid slug flow.[5][9][10][11] Reaction Chemistry & Engineering.[4]
-
[Link]
-
-
Mallia, C. J., & Baxendale, I. R. (2016). The Use of Gases in Flow Synthesis.[5][8] Organic Process Research & Development.[2]
-
[Link]
-
Sources
- 1. membranereactors.com [membranereactors.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Controlled generation and use of CO in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00020G [pubs.rsc.org]
- 4. vapourtec.com [vapourtec.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. Carbonylations in flow: tube-in-tube reactor vs. gas–liquid slug flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. vapourtec.com [vapourtec.com]
synthesizing 13C-labeled urea from 13C-carbon monoxide precursors
Application Note: High-Efficiency Synthesis of C-Urea from CO Precursors
Executive Summary
The synthesis of
This guide details two distinct, high-fidelity protocols for converting
Safety & Pre-requisites
CRITICAL WARNING: Carbon monoxide (
-
Engineering Controls: All reactions must be performed in a fume hood fitted with a functionally tested CO detector.
-
Gas Handling: Use a vacuum manifold (Schlenk line) for quantitative transfer of expensive
CO gas. -
Personal Protective Equipment (PPE): Standard lab coat, nitrile gloves, and safety glasses. A portable CO monitor worn on the lapel is recommended.
Method A: Palladium-Catalyzed Oxidative Carbonylation
Principle: This method utilizes a Wacker-type catalytic cycle where Pd(II) activates the amine for nucleophilic attack by CO. Copper(II) is used as a terminal oxidant to regenerate the active Pd(II) species, allowing the reaction to proceed under mild conditions.
Reagents
-
Precursor:
C-Carbon Monoxide (99 atom% C).[4] -
Reactant: Ammonia (
), 0.5 M in 1,4-dioxane. -
Catalyst: Palladium(II) acetate [Pd(OAc)
].[1] -
Oxidant: Copper(II) acetate [Cu(OAc)
]. -
Solvent: Anhydrous 1,4-dioxane.
Experimental Protocol
-
Setup: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Connect to a vacuum manifold.
-
Loading: Under nitrogen counter-flow, charge the tube with:
-
Pd(OAc)
(5 mol% relative to CO). -
Cu(OAc)
(0.5 equivalents).[1] -
4.0 mL of 0.5 M
in dioxane.
-
-
Gas Addition: Freeze the solution in liquid nitrogen (freeze-pump-thaw cycle x3) to degas.
-
Introduction of
CO: Warm to room temperature. Introduce CO gas from a lecture bottle or balloon until the pressure reaches 1 atm (approx. 1 mmol scale). -
Reaction: Seal the vessel and heat to 95°C for 4 hours. The solution will darken as Cu(II) reduces to Cu(I).
-
Workup: Cool to room temperature. Vent excess gas through a bleach trap. Filter the reaction mixture through a Celite pad to remove metal salts.
-
Purification: Concentrate the filtrate in vacuo. Recrystallize the crude solid from hot ethanol to yield white crystalline
C-Urea.
Mechanistic Pathway (Method A)
Figure 1: Palladium(II) catalytic cycle for oxidative carbonylation.[2] The cycle relies on Copper(II) to re-oxidize Palladium, enabling the continuous uptake of
Method B: Polysulfide-Mediated Aqueous Synthesis
Principle: This "green chemistry" approach mimics bio-geochemical pathways. Elemental sulfur reacts with trace sulfide to form polysulfides (
Reagents
-
Precursor:
C-Carbon Monoxide (1 atm). -
Reactant: Aqueous Ammonia (28%
). -
Mediator: Elemental Sulfur (
).[6][7] -
Initiator: Sodium Hydrosulfide (NaHS) - trace amount.
-
Solvent: Deionized Water.
Experimental Protocol
-
Setup: Use a 50 mL pressure-rated glass bottle with a crimp seal (serum bottle).
-
Loading: Add Elemental Sulfur (3.0 mmol) and NaHS (0.1 mmol) to 5 mL of aqueous ammonia (approx. 15 mmol
). -
Gas Exchange: Seal the bottle. Purge the headspace with inert gas (
), then pressurize with 1 atm of CO . -
Reaction: Place the bottle in a shaking water bath at 65°C .
-
Observation: The solution will turn orange/red due to polysulfide formation.
-
Duration: 32 to 64 hours (reaction is slower but highly selective).
-
-
Completion: The consumption of
CO can be monitored by headspace pressure drop. -
Workup: Open the vessel (caution: trace
smell). The polysulfides are oxidized by air or treated with a drop of to precipitate elemental sulfur. -
Isolation: Filter off the sulfur. Evaporate the aqueous filtrate to dryness to obtain high-purity
C-Urea.
Mechanistic Pathway (Method B)
Figure 2: Sulfur-mediated conversion pathway. Polysulfides act as a catalyst to transfer oxygen and sulfur, activating the inert
Data Analysis & Quality Control
Yield Comparison
| Parameter | Method A (Pd-Catalyzed) | Method B (Sulfur-Mediated) |
| Reaction Time | 4 Hours | 32 - 64 Hours |
| Temperature | 95°C | 65°C |
| Solvent | 1,4-Dioxane (Organic) | Water (Green) |
| Yield (based on CO) | ~65-80% | 95-100% |
| Purification Difficulty | Moderate (Metal removal) | Low (Filtration/Evaporation) |
Analytical Validation
To validate the synthesis, perform
-
Target Shift: The carbonyl carbon of urea should appear as a singlet at
160.0 - 161.0 ppm . -
Mass Spectrometry: ESI+ mode. Look for
peak at m/z 62.04 (compared to 61.04 for unlabeled urea).
References
-
Kealey, S., et al. (2014).[2] "Palladium-mediated oxidative carbonylation reactions for the synthesis of 11C-radiolabelled ureas." Journal of Labelled Compounds and Radiopharmaceuticals.
-
Kitadai, N., et al. (2022).[7] "Polysulfide-assisted urea synthesis from carbon monoxide and ammonia in water." PeerJ.
-
Gabriele, B., et al. (2004). "Efficient synthesis of ureas by direct palladium-catalyzed oxidative carbonylation of amines."[1][2][3] Journal of Organic Chemistry.
-
Mizuno, T., et al. (2010). "Sulfur-assisted carbonylation of amines with carbon monoxide." Tetrahedron Letters.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Palladium-mediated oxidative carbonylation reactions for the synthesis of (11) C-radiolabelled ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient synthesis of ureas by direct palladium-catalyzed oxidative carbonylation of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. airgas.com [airgas.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. peerj.com [peerj.com]
using 13CO as a probe molecule for zeolite characterization
Application Note & Protocol Guide
Probing the Inner Landscape of Zeolites: A Detailed Guide to Using ¹³CO for Advanced Active Site Characterization
Abstract: Zeolites are crystalline aluminosilicates of immense industrial importance, primarily due to their well-defined microporous structures and tunable acidic properties that drive a vast array of catalytic reactions.[1][2] A deep understanding of the nature, strength, and accessibility of the active sites within these materials is paramount for the rational design of more efficient and selective catalysts. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of carbon-13 monoxide (¹³CO) as a sensitive probe molecule for the detailed characterization of zeolite active sites. We delve into the fundamental principles and provide field-proven protocols for both Fourier-Transform Infrared (FTIR) Spectroscopy and Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy, two powerful techniques that, when combined with ¹³CO, offer unparalleled insights into the intricate world of zeolite catalysis.
The Rationale: Why ¹³CO is an Exceptional Probe for Zeolite Acidity
The catalytic activity of zeolites is predominantly governed by the presence of Brønsted and Lewis acid sites.[3][4] Brønsted acid sites (BAS) are typically bridging Si-(OH)-Al groups, which can donate a proton.[4] Lewis acid sites (LAS), on the other hand, are electron-pair acceptors, often associated with extra-framework aluminum species or framework defects.[3] To optimize catalytic performance, it is crucial to distinguish between these sites, quantify their abundance, and assess their acid strength.
Carbon monoxide, a weak Lewis base, serves as an excellent probe molecule for this purpose.[5] Its utility stems from the following key attributes:
-
Small Molecular Size: CO can readily access the microporous network of most zeolites, allowing it to interact with active sites within the channels and cages.
-
Sensitive Vibrational Mode: The C-O stretching frequency (ν(CO)) is highly sensitive to the local electronic environment.[5] Adsorption onto an active site perturbs this vibrational mode, causing a characteristic frequency shift that can be precisely measured by FTIR spectroscopy.
-
Favorable NMR Properties: The use of isotopically labeled ¹³CO provides a distinct advantage for solid-state NMR studies. The ¹³C nucleus is NMR-active (spin I = 1/2), and its chemical shift is a sensitive indicator of the electronic environment and the nature of the CO-surface bond.
The interaction of CO with different active sites results in distinct spectroscopic signatures:
-
Brønsted Acid Sites (BAS): CO interacts with the proton of the Si-(OH)-Al group via a hydrogen bond. This interaction leads to a blue shift (increase in frequency) of the ν(OH) band and a smaller blue shift of the ν(CO) band compared to gaseous CO (2143 cm⁻¹).[6]
-
Lewis Acid Sites (LAS): CO coordinates to the Lewis acidic metal cation (e.g., extra-framework Al³⁺ or charge-compensating cations) through the carbon atom. This results in a significant blue shift of the ν(CO) band, with the magnitude of the shift correlating with the strength of the Lewis acid site.[5][7]
-
Silanol Groups (Si-OH): Interaction with terminal or nested silanol groups results in a smaller perturbation of the ν(CO) compared to Brønsted acid sites.
The use of ¹³CO instead of the naturally abundant ¹²CO is particularly advantageous for several reasons. In FTIR, it allows for the deconvolution of complex spectra, especially when multiple adsorption sites are present, by observing the corresponding isotopically shifted bands.[8][9] For solid-state NMR, ¹³C enrichment is essential for obtaining spectra with a good signal-to-noise ratio in a reasonable timeframe.[10]
Experimental Workflow: A Dual Spectroscopic Approach
A comprehensive characterization of zeolite active sites using ¹³CO typically involves a multi-step process that leverages both FTIR and solid-state NMR spectroscopy. The general workflow is outlined below:
Figure 1: General experimental workflow for zeolite characterization using ¹³CO.
Protocol I: In-situ FTIR Spectroscopy of ¹³CO Adsorption
FTIR spectroscopy is a highly sensitive technique for identifying the different types of hydroxyl groups and probing the nature of acid sites through their interaction with ¹³CO.
Causality Behind the Protocol
The success of this experiment hinges on meticulous sample preparation and the ability to record spectra under controlled conditions. The zeolite is pressed into a self-supporting wafer to maximize the IR beam path through the sample while minimizing scattering. Thermal activation in-situ is critical to remove adsorbed water and other impurities from the zeolite pores, which would otherwise interfere with the adsorption of ¹³CO. Adsorption is performed at low temperatures (typically liquid nitrogen temperature, ~100 K) to achieve sufficient surface coverage of the weakly interacting CO molecules.[8] Stepwise evacuation at low temperature allows for the differentiation of species based on their interaction strength; more weakly bound CO will desorb first.
Detailed Step-by-Step Protocol
-
Sample Preparation:
-
Place approximately 10-20 mg of the zeolite powder into a hydraulic press.
-
Apply a pressure of 1-2 tons to form a thin, self-supporting wafer of about 1 cm in diameter. The wafer should be translucent.
-
Carefully mount the wafer in the sample holder of an IR cell equipped with CaF₂ or BaF₂ windows and a connection to a vacuum line.
-
-
Zeolite Activation:
-
Place the IR cell in the spectrometer's sample compartment.
-
Connect the cell to a vacuum line capable of reaching pressures below 10⁻⁵ mbar.
-
Heat the sample in-situ under dynamic vacuum. A typical activation protocol is to ramp the temperature to 400-450 °C at a rate of 5 °C/min and hold for 4-6 hours. The exact conditions may vary depending on the thermal stability of the zeolite.
-
After activation, cool the sample to room temperature under vacuum and record a background spectrum. This spectrum will be subtracted from all subsequent spectra.
-
-
¹³CO Adsorption and Analysis:
-
Cool the IR cell containing the activated zeolite wafer to a low temperature, typically around 100 K, using a cryocooler or a liquid nitrogen dewar.
-
Introduce a known, small amount of ¹³CO gas into the cell and allow the system to equilibrate.
-
Record the FTIR spectrum in the 2300-2000 cm⁻¹ (ν(CO)) and 3800-3200 cm⁻¹ (ν(OH)) regions.
-
Incrementally increase the ¹³CO pressure, recording a spectrum at each step until saturation is observed (no further changes in the spectra with increasing pressure).
-
After reaching saturation, perform a stepwise evacuation of the cell at the low temperature, recording a spectrum after each evacuation step. This will help to distinguish between strongly and weakly adsorbed species.
-
Data Interpretation
The resulting spectra will show a series of bands corresponding to ¹³CO adsorbed on different sites. By subtracting the background spectrum of the activated zeolite, only the features arising from the adsorbed ¹³CO and perturbed surface groups will be visible.
| Adsorbed ¹³CO Species | Typical ν(¹³CO) Range (cm⁻¹) | Comments |
| Gaseous ¹³CO | ~2099 | Reference |
| ¹³CO on strong Lewis acid sites (e.g., Al³⁺) | 2120 - 2160 | The higher the frequency, the stronger the Lewis acid site.[11] |
| ¹³CO on Brønsted acid sites (Si-(OH)-Al) | 2080 - 2120 | Often accompanied by a shift in the ν(OH) band.[6] |
| ¹³CO on Na⁺ cations | 2080 - 2125 | Frequency depends on the cation and its coordination environment.[12][13] |
| ¹³CO on silanol groups (Si-OH) | 2090 - 2100 | Weaker interaction compared to acid sites. |
Note: The exact frequencies can vary depending on the zeolite framework type, Si/Al ratio, and the nature of the extra-framework species.
Protocol II: Solid-State NMR Spectroscopy of ¹³CO Adsorption
Solid-state NMR provides atomic-level information about the structure and local environment of the adsorbed ¹³CO, offering a powerful complement to FTIR data.[1][2]
Causality Behind the Protocol
The use of Magic Angle Spinning (MAS) is essential to average out anisotropic interactions and obtain high-resolution spectra from powdered samples.[10] As with FTIR, the zeolite must be thoroughly activated to ensure that the probe molecule can access the active sites. The ¹³CO is adsorbed ex-situ in a specialized apparatus before the sample is transferred to the NMR rotor. Cross-polarization (CP) from ¹H to ¹³C is often used to enhance the signal of ¹³C nuclei that are in close proximity to protons (e.g., ¹³CO interacting with Brønsted acid sites).[14] Two-dimensional correlation experiments, such as ¹H-¹³C Heteronuclear Correlation (HETCOR), can reveal through-space correlations between the adsorbed ¹³CO and nearby protons, providing direct evidence for the nature of the adsorption site.[14][15]
Detailed Step-by-Step Protocol
-
Sample Preparation and Activation:
-
Pack approximately 50-100 mg of the zeolite powder into a glass tube connected to a vacuum line.
-
Activate the sample under high vacuum (<10⁻⁵ mbar) by heating to 400-450 °C for 4-6 hours.
-
After activation, cool the sample to room temperature.
-
-
¹³CO Adsorption:
-
Cool the sample tube containing the activated zeolite to liquid nitrogen temperature (77 K).
-
Introduce a controlled amount of ¹³CO gas. The pressure will determine the surface coverage.
-
Allow the system to equilibrate for at least 30 minutes.
-
Seal the sample tube under vacuum while still at low temperature.
-
-
NMR Sample Packing and Analysis:
-
In a glovebox or under an inert atmosphere, quickly transfer the zeolite with adsorbed ¹³CO into a zirconia MAS rotor (e.g., 2.5 mm or 4 mm).
-
Seal the rotor with a Kel-F cap.
-
Insert the rotor into the solid-state NMR probe.
-
Cool the probe to a low temperature (e.g., -100 to -150 °C) to prevent desorption of CO due to frictional heating from MAS.
-
Acquire ¹³C MAS NMR spectra. A typical experiment would be a ¹H-¹³C CP-MAS experiment.[14]
-
For more detailed structural information, perform a 2D ¹H-¹³C HETCOR experiment to identify which ¹H species (e.g., Brønsted acid sites, silanols) are in close proximity to the adsorbed ¹³CO.[14][15]
-
Data Interpretation
The ¹³C chemical shift of the adsorbed ¹³CO provides information about the nature of the interaction site.
| Adsorbed ¹³CO Species | Typical ¹³C Chemical Shift Range (ppm) | Comments |
| ¹³CO on Lewis acid sites | 180 - 220 | The chemical shift can correlate with the Lewis acid strength. |
| ¹³CO on Brønsted acid sites | 170 - 185 | The ¹³CO is typically more shielded compared to when it is adsorbed on Lewis sites. |
| Physisorbed/Condensed ¹³CO | ~184 | Can be distinguished by its narrow linewidth and temperature dependence. |
The 2D HETCOR spectrum will show correlation peaks between the ¹³C signal of the adsorbed CO and the ¹H signals of nearby protons. A correlation between a ¹³C signal at ~175 ppm and a ¹H signal at ~4.0-5.0 ppm would be strong evidence for ¹³CO interacting with a Brønsted acid site.[2]
Figure 2: Schematic representation of a 2D ¹H-¹³C HETCOR NMR spectrum.
Concluding Remarks: A Synergistic Approach
The use of ¹³CO as a probe molecule, in conjunction with both FTIR and solid-state NMR spectroscopy, provides a powerful and detailed picture of the active sites in zeolites. FTIR offers high sensitivity for detecting different types of interactions and quantifying site accessibility, while solid-state NMR provides unambiguous, atomic-level structural information about the adsorption complex. By combining these techniques, researchers can gain a comprehensive understanding of the acidic properties of zeolites, which is essential for developing structure-activity relationships and designing next-generation catalytic materials.
References
-
Defect Identification in Zeolitic Imidazolate Framework Glasses by Solid-State NMR Spectroscopy Using ¹³CO₂ as Probe. Chemistry of Materials - ACS Publications. Available at: [Link]
-
FTIR spectra of CO/ ¹³C¹⁸O isotopic mixtures adsorbed on reduced... - ResearchGate. Available at: [Link]
-
FTIR spectra of CO-¹³C¹⁸O (a) and CO-¹³CO isotopic mixtures (c)... - ResearchGate. Available at: [Link]
- Solid-state NMR Investigation of Zeolite Catalysts. Google Search.
-
Recent advances in solid-state NMR of zeolite catalysts - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Solid-state ³¹P NMR mapping of active centers and relevant spatial correlations in solid acid catalysts. Nature Communications. Available at: [Link]
-
FTIR study of carbon monoxide adsorption on ion-exchanged X, Y and mordenite type zeolites - ResearchGate. Available at: [Link]
-
Basics of Solid-State NMR for Application in Zeolite Science: Material and Reaction Characterization - ResearchGate. Available at: [Link]
-
Variable-temperature FTIR spectra (zeolite blank substracted) of CO... - ResearchGate. Available at: [Link]
-
FTIR study of CO adsorbed at low temperature on zeolite L Evidence for an ordered distribution of aluminium atoms - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Available at: [Link]
-
Solid-State NMR in Zeolite Catalysis. springerprofessional.de. Available at: [Link]
-
Probing Acid Sites in MOR Zeolite Using Low-Temperature ¹³C Solid-State NMR Spectroscopy of Adsorbed Carbon Monoxide | Request PDF - ResearchGate. Available at: [Link]
- CO adsorption on amorphous silica-alumina: Electrostatic or Brønsted acidity probe?. Google Search.
- Solid-State Nuclear Magnetic Resonance Spectroscopy Assisted Structure Determination of Coordination Polymers. Google Search.
-
Evaluation of Co/SSZ-13 Zeolite Catalysts Prepared by Solid-Phase Reaction for NO-SCR by Methane - PMC. National Institutes of Health. Available at: [Link]
-
FTIR study of low-temperature CO adsorption on high surface area tin(IV) oxide: Probing Lewis and Brønsted acidity - ResearchGate. Available at: [Link]
-
Emerging analytical methods to characterize zeolite-based materials - PMC. National Institutes of Health. Available at: [Link]
-
Nature and catalytic activity of Lewis acid extra-framework species in zeolites - ETH Research Collection. ETH Zurich. Available at: [Link]
-
Brønsted acid sites (BAS) and Lewis acid sites (LAS) on zeolites. - ResearchGate. Available at: [Link]
Sources
- 1. Solid-state NMR Investigation of Zeolite Catalysts [crcu.jlu.edu.cn]
- 2. Recent advances in solid-state NMR of zeolite catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Co/SSZ‐13 Zeolite Catalysts Prepared by Solid‐Phase Reaction for NO‐SCR by Methane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 13. FTIR study of CO adsorbed at low temperature on zeolite L Evidence for an ordered distribution of aluminium atoms - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
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- 15. DSpace [dr.lib.iastate.edu]
protocol for 13C-carbonyl insertion in organometallic synthesis
Application Note: Protocol for C-Carbonyl Insertion in Organometallic Synthesis
Executive Summary
Carbon-13 (
This guide details a Two-Chamber Ex Situ Generation Protocol (often referred to as the Skrydstrup method). This approach allows for the safe, stoichiometric release of
Strategic Context: Why Ex Situ?
In late-stage functionalization, the drug scaffold is often high-value. Traditional carbonylation requires excess CO gas, leading to radioactive/isotopic waste and safety hazards.
The Ex Situ Advantage:
Core Methodology: The Two-Chamber System[1][2][3]
The Concept
The setup utilizes two reaction vessels connected by a gas-tight bridge.
-
Chamber A (Source): Generates
CO gas chemically.[3] -
Chamber B (Sink): Contains the Pd-catalyst and substrate; consumes
CO.
Visualization of the Workflow
The following diagram illustrates the kinetic flow of the isotope from precursor to product.
Caption: Logical flow of
Experimental Protocol: Aminocarbonylation via C-Formic Acid[4]
This protocol describes the synthesis of a
Materials & Reagents
| Component | Reagent | Function |
| Source (Chamber A) | Isotope Precursor | |
| Activator (Chamber A) | Mesyl Chloride (MsCl) + Triethylamine (TEA) | Dehydrating agent to release CO |
| Substrate (Chamber B) | Aryl Bromide (1.0 equiv) | Drug Scaffold |
| Nucleophile (Chamber B) | Primary/Secondary Amine (1.5 equiv) | Coupling Partner |
| Catalyst (Chamber B) | Pd(OAc) | Catalyst System |
| Base (Chamber B) | Na | Acid Scavenger |
| Solvent | 1,4-Dioxane or Toluene (Anhydrous) | Reaction Medium |
Step-by-Step Procedure
Step 1: Chamber B Setup (The Reaction)
-
In the reaction chamber (e.g., a screw-cap vial with a septum or specific COware glass), add the Aryl Bromide (0.5 mmol), Amine (0.75 mmol), Pd(OAc)
(5.6 mg), Xantphos (14.5 mg), and Base. -
Add anhydrous 1,4-Dioxane (2 mL).
-
Add a magnetic stir bar.
Step 2: Chamber A Setup (The Source)
-
In the generation chamber, add
C-Formic Acid (0.75 mmol, 1.5 equiv relative to substrate). -
Add Triethylamine (1.5 mmol, 2.0 equiv relative to formic acid) in dry DCM or Dioxane (1 mL).
-
Critical: Do not add the Mesyl Chloride yet.
Step 3: System Assembly & Activation
-
Connect Chamber A and Chamber B using the gas-tight bridge/tubing. Ensure all seals are greased and clamped.
-
Freeze the contents of Chamber A (liquid nitrogen or dry ice/acetone) if immediate reaction is feared, though usually, MsCl addition triggers it.
-
Purge: Evacuate the system (vacuum) and backfill with Argon three times. This removes atmospheric oxygen which poisons the Pd catalyst.
-
Activation: Inject Mesyl Chloride (0.75 mmol) via syringe into Chamber A through the septum.
-
Reaction: Heat Chamber B to 80–100°C while keeping Chamber A at room temperature.
-
Stir for 12–16 hours.
Step 4: Workup
-
Cool the system to room temperature.
-
Vent: Carefully vent the system in a fume hood (treat residual gas as toxic CO).
-
Filter the mixture in Chamber B through a pad of Celite to remove Pd black.
-
Concentrate and purify via flash chromatography.
Mechanistic Insight & Causality
Understanding the catalytic cycle is vital for troubleshooting. If the reaction fails, it is usually due to the "CO Starvation" or "Catalyst Poisoning."
The Catalytic Cycle
The reaction follows a Pd(0)/Pd(II) cycle. The concentration of CO in the solution is critical; too much CO can inhibit the catalyst (forming inactive Pd-carbonyl clusters), while too little slows the insertion step. The two-chamber system naturally regulates this via equilibrium.
Caption: Simplified Palladium-catalyzed carbonylation cycle. The rate-determining step is often the Oxidative Addition or the CO Insertion depending on the electronics of the aryl halide.
Self-Validating Systems (Troubleshooting)
A robust protocol must "speak" to the scientist.
-
Pressure Check: If using a manometer-equipped chamber, a pressure rise followed by a gradual decrease indicates successful generation (rise) and consumption (decrease).
-
Color Change:
-
Chamber A: Should turn cloudy/precipitate (formation of ammonium salts).
-
Chamber B: Pd(OAc)
/Xantphos is initially yellow/orange. If it turns black immediately, Pd black has precipitated (catalyst death)—likely due to poor inert gas purging (O leak).
-
Safety & Critical Control Points
WARNING: Carbon monoxide is a colorless, odorless, tasteless, and toxic gas. Even small milligram-scale reactions generate enough CO to be hazardous if inhaled directly.
-
Detector: Always wear a portable CO monitor on your lab coat.
-
Fume Hood: All manipulations must occur inside a functioning fume hood.
-
Quenching: Upon completion, the bridge should be opened inside the hood. Residual CO can be quenched by exposing the open chambers to air (dilution) or bubbling through a KMnO
solution if working on larger scales. -
Pressure Limits: Do not overheat Chamber A. The generation of CO creates pressure. Standard glassware may fail above 5 bar. The Skrydstrup/COware glass is rated for these pressures; standard vials are not recommended for >1 mmol scales.
References
-
Skrydstrup, T., et al. (2011). "Ex Situ Generation of Stoichiometric and Substoichiometric
CO and CO and Its Efficient Incorporation in Palladium Catalyzed Aminocarbonylations." Journal of the American Chemical Society. -
Nielsen, D. U., et al. (2016). "Palladium-Catalyzed Carbonylations of Aryl Halides with Near Stoichiometric Carbon Monoxide." Accounts of Chemical Research.
-
Hermange, P., et al. (2011). "Ex Situ Generation of CO from Formic Acid." Chemistry - A European Journal.
-
Sigma-Aldrich (Merck). "Carbon-13C Safety Data Sheet."
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ex situ generation of stoichiometric and substoichiometric 12CO and 13CO and its efficient incorporation in palladium catalyzed aminocarbonylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dial.uclouvain.be [dial.uclouvain.be]
- 4. chemicalbook.com [chemicalbook.com]
- 5. isotope.com [isotope.com]
- 6. escholarship.org [escholarship.org]
Troubleshooting & Optimization
removing 13C-carbonate byproducts from 13CO synthesis reactions
Topic: Removing
Introduction: The Purity Imperative in Isotopic Labeling
In the synthesis of Carbon-13 labeled carbonyls (
Furthermore, given the high cost of
-
Purification: Scrubbing
CO from the active gas stream to prevent downstream carbonate formation. -
Recovery: Capturing and regenerating
C from scrubber waste for re-use.
Module 1: Gas Stream Purification (The "Live" Workflow)
Objective: Remove unreacted
The Challenge: The Boudouard Equilibrium
Most
Protocol: The Solid-Phase Scrubbing Train
We utilize Ascarite II® (NaOH-coated silica) for quantitative CO
Step-by-Step Configuration:
-
Cooling: Pass the gas exiting the Zn-reactor through a cold trap (Dry ice/Acetone, -78°C). Why? To condense any volatilized metallic zinc or heavy impurities before they foul the scrubber.
-
Scrubbing (The Ascarite Bed): Direct gas through a column packed with Ascarite II.
-
Desiccation (Critical Step): The Ascarite reaction releases water. You must place a desiccant column (Anhydrous Mg(ClO
) or Drierite) immediately after the Ascarite.-
Risk:[2] Failure to dry the gas will introduce moisture into your carbonylation flask, hydrolyzing sensitive organometallic catalysts.
-
Visualization: Purification Workflow
Caption: Figure 1. Gas purification train. Note the mandatory desiccant stage following Ascarite due to water generation during CO2 absorption.
Module 2: Isotope Recovery (The "Bank" Workflow)
Objective: Recover
The Challenge: Soluble vs. Insoluble Carbonates
Spent Ascarite contains Sodium Carbonate (Na
Protocol: The Barium Capture Method
-
Dissolution: Carefully dissolve the spent Ascarite (or liquid scrubber waste) in degassed water.
-
Note: The silica carrier in Ascarite will remain insoluble. Filter this out using a sintered glass funnel. The filtrate contains dissolved Na
CO .
-
-
Precipitation: Add excess Barium Chloride (BaCl
) solution (1M) to the filtrate.-
Reaction:
-
Observation: A dense white precipitate forms immediately.
-
-
Isolation: Centrifuge or filter the white solid. Wash 3x with degassed water and 1x with ethanol.
-
Drying: Dry at 120°C. This solid Ba
CO is shelf-stable indefinitely and is the standard feedstock for regenerating CO (via H SO addition).
Visualization: Recovery Cycle
Caption: Figure 2. The Carbonate Recovery Loop.[3] Converting soluble sodium carbonate waste into stable Barium Carbonate for storage or regeneration.
Comparative Data: Scrubber Options
| Feature | Ascarite II® (Solid) | NaOH Solution (Liquid) | Molecular Sieves (13X) |
| Capacity | ~40% by weight | High (Concentration dependent) | Low (Physisorption only) |
| Mechanism | Chemical (Irreversible) | Chemical (Irreversible) | Physical (Reversible) |
| Byproduct | Water (H | Na | None (Traps H |
| Flow Impact | Low (if mesh size >20) | High (Back-pressure risk) | Low |
| Recovery | Dissolve & Precipitate | Direct Precipitation | Heat to regenerate |
| Best For | Inline Synthesis | Large Scale Venting | Trace Polishing |
Troubleshooting Center (FAQ)
Q1: My downstream carbonylation reaction is stalling, even though I'm using Ascarite. Why?
Diagnosis: You likely have moisture breakthrough .
Root Cause: Ascarite generates 1 mole of water for every mole of CO
Q2: The Ascarite column is clogging/solidifying.
Diagnosis: Channeling and fusion.
Root Cause: As Ascarite absorbs CO
-
Use a coarser mesh (8-20 mesh) rather than fine powder.
-
Mix the Ascarite with inert vermiculite or granular silica (50:50 ratio) to maintain porosity.
Q3: How do I know when the scrubber is exhausted?
Diagnosis: Saturation monitoring.
Root Cause: Ascarite II changes color, but the contrast (light brown to white) can be subtle under poor lighting.
Fix: Use a "guard" bubbler containing Ba(OH)
Q4: Can I regenerate the Ascarite directly?
Answer: No. The reaction is chemical and irreversible (
References
-
Elman, A. R., et al. (2002). "High capacity
CO production method from industrially available CO ." Journal of Labelled Compounds and Radiopharmaceuticals. -
Thermo Fisher Scientific. "Ascarite II™ CO2 Absorbent Specifications and Safety Data Sheet."
-
Li-Cor Biosciences. "Using CO2 and H2O Scrubbers: Technical Note on Chemical Interactions."
-
Sigma-Aldrich. "Barium Carbonate-13C Product Analysis and Applications."
-
Voskian, S., & Hatton, T. A. (2019). "Faradaic electro-swing reactive adsorption for CO2 capture." Energy & Environmental Science.
Sources
controlling temperature effects on 13CO adsorption isotherms
Technical Support Center: Precision Control of Temperature Effects in CO Adsorption Isotherms
Executive Summary & Core Physics
Carbon-13 Monoxide (
The Temperature Challenge:
Adsorption is an exothermic process (
-
At Low T: Kinetics may be too slow to reach equilibrium (diffusion limitations).
-
At High T: Desorption dominates; surface coverage drops, and spectroscopic signals weaken.
-
Thermal Transpiration: The most critical source of error in low-pressure/low-temperature isotherms.
Critical Protocol: Managing Thermal Transpiration
The Issue: When your pressure gauge is at room temperature (
The Fix: You must apply a correction factor.[1] Ignoring this leads to massive errors in the Henry’s Law region (low pressure), invalidating your thermodynamic calculations.
Step-by-Step Correction Protocol
-
Determine the Regime: Calculate the Knudsen number (
), where is the mean free path of CO and is the tubing diameter. -
Apply the Liang Equation: Use the semi-empirical Liang equation (or Takaishi-Sensui) to correct readings.
Formula for Equilibrium Pressure (
Visualization: Thermal Transpiration Logic
Caption: Logic flow for determining when thermal transpiration correction is mandatory to avoid artificial hysteresis in low-pressure isotherms.
CO Specific Troubleshooting (FAQs)
Q1: My isotherm shows "negative adsorption" or monotonic drift at high temperatures.
Diagnosis: This is often a Void Volume (Dead Space) Calibration Error .
Explanation: The volume of gas in the manifold expands as temperature rises. If you calibrated the "dead space" using Helium at 298 K but are running
-
Method A (Recommended): Perform a Helium void volume measurement at every specific temperature point before dosing
CO. -
Method B: Calibrate the "warm" and "cold" zones of your cell separately.
Q2: The CO NMR signal is sharp at 298 K but vanishes or broadens massively at 100 K.
Diagnosis: Mobility-Induced Line Broadening .
Explanation: At high T, adsorbed
-
Use MAS (Magic Angle Spinning) if possible.
-
If static, this "disappearance" confirms strong binding/immobilization. It is a feature, not a bug.
Q3: I see "ghost" peaks in my IR/NMR spectrum after switching from CO to CO.
Diagnosis: Isotopic Scrambling / Memory Effect .
Explanation:
-
High-T Outgas: Heat sample to >400 K (material dependent) under dynamic vacuum (
Torr) for 4+ hours. -
Flush: Dose small amounts of
CO and evacuate to exchange residual surface species.
Advanced Workflow: Isosteric Heat of Adsorption ( )
To determine the binding energy of
Data Requirement Table
| Parameter | Requirement | Reason |
| Temperature Step | Small enough to assume constant | |
| Equilibration | Strict ( | Kinetic lag at low T artificially lowers calculated |
| Pressure Range | Identical Coverage ( | You must compare pressures at the same amount adsorbed. |
Calculation Logic
Visualization: Determination Workflow
Caption: Workflow for extracting isosteric heat of adsorption from multi-temperature isotherm data.
References
-
Thommes, M., et al. (2015). Physisorption of gases, with special reference to the evaluation of surface area and pore size distribution (IUPAC Technical Report).[1][4][5][6] Pure and Applied Chemistry, 87(9-10), 1051-1069.[1][5] [Link] Grounding: Defines standard protocols for void volume and thermal transpiration corrections.
-
National Institute of Standards and Technology (NIST). Adsorption Database and Protocols. [Link] Grounding: Provides reference isotherms and validation data for CO adsorption.
- Webb, P. A., & Orr, C. (1997).Analytical Methods in Fine Particle Technology. Micromeritics Instrument Corp.
-
Rebbapragada, S., et al. (2018). CO2 Adsorption on PIMs Studied with 13C NMR Spectroscopy. (Relevant for 13C-probe methodology and temperature effects on NMR line shapes). [Link] Grounding: Validates the relationship between temperature, mobility, and NMR line width for Carbon-13 species.
overcoming catalyst poisoning in 13C-carbonylation processes
Topic: Overcoming Catalyst Poisoning in 13C-Carbonylation Processes Role: Senior Application Scientist Status: System Operational
🟢 Module 1: Diagnostic Triage
"My reaction failed. What is the chemistry telling me?"
In 13C-labeling, unlike bulk carbonylation, you do not have the luxury of excess gas. You are likely working with a stoichiometric limiting reagent (
Use this visual diagnostic table to identify the failure mode immediately.
| Observation | Catalyst State | Likely Root Cause | Immediate Action |
| Precipitate (Black) | Aggregated Pd(0) | "Pd-Black" formation.[1] Ligand dissociation or insufficient stabilization.[1] | Switch to bidentate ligands (Xantphos) or bulky monophosphines ( |
| Solution (Clear/Yellow) | Inactive Pd(II) | Failure to reduce precatalyst OR oxidative addition stalled. | Check base strength. If using Pd(OAc)2, ensure reduction to Pd(0) occurs. |
| Solution (Orange/Red) | Active (Theoretically) | Catalyst is soluble but inhibited by substrate heteroatoms (S, N). | Increase catalyst loading (to 5-10 mol%) or switch to NHC ligands. |
| Chamber B (Source) Unchanged | Activation Failure | The | Check Chamber B catalyst ( |
🔵 Module 2: The Two-Chamber Workflow (COware System)
Standard Operating Procedure (SOP) for
Most 13C-carbonylations fail not because of the chemistry, but because of the gas transfer kinetics . If the release of
🔹 Diagram: Troubleshooting the Two-Chamber System
Caption: Logical flow for diagnosing failure in ex-situ CO generation systems (Skrydstrup/COware).
🔹 Experimental Protocol: The "Self-Validating" Setup
Objective: Aminocarbonylation of an Aryl Bromide with
-
Chamber A (Reaction): Load Aryl Bromide (0.25 mmol), Amine (1.5 equiv), Pd(OAc)₂ (2 mol%) , Xantphos (2 mol%) , and Base (DIPEA/Et₃N).
-
Why Xantphos? Its large bite angle (111°) enforces reductive elimination and prevents Pd-black formation better than monophosphines like
[1].
-
-
Chamber B (Source): Load
(1.5 equiv) , Pd(dba)₂ (2 mol%), and (2 mol%).-
Critical Step: Do not add solvent to Chamber B yet.
-
-
Sealing & Atmosphere: Cap the system. Evacuate and backfill with Argon (3x).
-
Note: Oxygen is a poison that oxidizes phosphines to phosphine oxides, killing the catalyst instantly.
-
-
Activation: Inject degassed solvent (Dioxane/Toluene) into Chamber A, then Chamber B. Heat the block to 80-100°C.
-
Validation: Chamber B should turn dark immediately (active Pd releasing CO). Chamber A should remain homogeneous.
-
🟠 Module 3: The Heteroatom Trap (Substrate Poisoning)
"I am labeling a drug molecule with Pyridine/Thiophene rings, and the reaction stops."
Heterocycles are "competitor ligands." Nitrogen (
🔹 Mechanism of Inhibition
The catalytic cycle competes between the Productive Pathway (CO insertion) and the Dormant Pathway (Heterocycle coordination).
Caption: Competitive inhibition by heteroatom-containing substrates (N/S) leading to catalyst dormancy.
🔹 Solution Strategy: The "Bulky" Approach
To displace a small, tight-binding poison (like pyridine), you need a ligand that is electron-rich (to strengthen Pd-C bonds) and sterically bulky (to physically block the poison).
Recommended Ligand Switch:
| Ligand Class | Example | Best For... | Ref |
| Bisphosphines | Xantphos | General purpose. High stability. Prevents Pd-black.[2] | [1][2] |
| Bulky Alkylphosphines | cataCXium® A (Ad₂PBu) | Sterically demanding substrates. Excellent thermal stability. | [3] |
| Buchwald Precatalysts | XPhos Pd G3/G4 | Highly active. Rapid oxidative addition before poison binds. | [4] |
| NHC | Pd-PEPPSI-IPr | The "Nuclear Option." Extremely resistant to S/N poisoning. | [5] |
🟡 FAQ: Troubleshooting Specific Scenarios
Q: I see Pd-black in Chamber B (the CO source). Is this a problem?
A: No. In the Skrydstrup system, Pd(dba)₂ in Chamber B decomposes
Q: Can I use
-
Fix: Introduce the gas after the reaction mixture has reached 60°C to ensure immediate turnover.
Q: My yield is 40% and stops. Adding more catalyst doesn't help.
A: You likely have product inhibition . The
-
Fix: Switch to a non-coordinating solvent (e.g., Toluene instead of DMF) or increase the temperature to 110°C to shift the equilibrium away from product coordination.
📚 References
-
Skrydstrup, T. et al. (2016).[3][4][5] The Development and Application of Two-Chamber Reactors and Carbon Monoxide Precursors for Safe Carbonylation Reactions. Accounts of Chemical Research. [Link][6]
-
Bayer, A. et al. (2020).[5] Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions. Organic Process Research & Development. [Link][5]
-
Beller, M. et al. (2011). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Chemical Reviews. [Link]
-
Buchwald, S. L. et al. (2014). Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. Journal of the American Chemical Society. [Link]
-
Organ, M. G. et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Tolerant Catalyst for Cross-Coupling. Chemistry – A European Journal. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Development and Application of Two-Chamber Reactors and Carbon Monoxide Precursors for Safe Carbonylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving 13CO & Solvent Signal Overlap
The following guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a research environment.
Ticket ID: NMR-13CO-SOLV-RES Status: Open Assigned Specialist: Senior Application Scientist (Spectroscopy Division)
Executive Summary
You are likely encountering a scenario where your analyte’s carbonyl signal (160–220 ppm) is obscured by the carbonyl resonance of a deuterated solvent (e.g., Acetone-
This guide prioritizes non-destructive spectroscopic solutions (Pulse Sequences & Temperature) before recommending chemical manipulation.
Phase 1: Diagnostic & Triage
Before altering your sample, confirm the nature of the overlap.
| Symptom | Probable Cause | Recommended Action |
| Broad, truncation artifacts near 160-220 ppm | Receiver gain overload from solvent | Re-run with lower RG; Apply backward linear prediction (LPC). |
| Exact frequency match (Single sharp peak) | True Chemical Shift Overlap | Proceed to Protocol A (Temperature). |
| Multiple peaks buried in solvent multiplet | Coupling overlap (e.g., | Proceed to Protocol C (2D Filtering). |
| Baseline roll obscuring peaks | Acoustic ringing or Phase error | Apply backward LPC; Check probe tuning. |
Phase 2: Experimental Protocols
Protocol A: The Thermodynamic Shift (Variable Temperature)
Mechanism: Carbonyl carbons are highly sensitive to hydrogen bonding and local dielectric environments. Solvent signals (bulk medium) and analyte signals (solute) possess different Temperature Coefficients (
Applicability: Small molecules, Drug candidates, Peptides.
Step-by-Step Workflow:
-
Baseline Scan: Acquire a standard 1D
C spectrum at 298 K (25°C). -
Safety Check: Verify the boiling point of your solvent and the rating of your NMR tube.
-
Acetone-
B.P.: 56°C (Do not exceed 45°C). -
Acetic Acid-
B.P.: 118°C.
-
-
The Shift: Change the probe temperature by ±10 K .
-
Heating: Generally sharper lines (reduced viscosity).
-
Cooling: Useful if the sample is thermally unstable, but broadens lines.
-
-
Equilibration: Allow 10 minutes for thermal equilibrium to prevent shimming gradients.
-
Acquisition: Re-acquire the spectrum.
-
Overlay: Process both spectra. The solvent peak will shift minimally compared to the solute carbonyl, revealing the hidden peak as a "shoulder" or distinct resonance.
Expert Insight: If using Acetone-
, the carbonyl carbon is a septet due to coupling with deuterium (Hz). Your singlet may be hiding between the septet lines. A 5 K shift is often enough to move it into a "valley."
Protocol B: The Kinetic Filter (T1 Relaxation Nulling)
Mechanism: Small solvent molecules (like Acetone) typically have different longitudinal relaxation times (
Applicability: When VT is impossible (thermal instability) or ineffective.
Step-by-Step Workflow:
-
Determine
(Rough Estimate): Run a fast inversion recovery array (t1ir).-
Solvent Carbonyl
: Often 10–20 seconds (inefficient relaxation without protons attached). -
Analyte Carbonyl
: Often 2–8 seconds (depending on CSA and size).
-
-
Calculate Null Point (
): Use the equation: .-
Target: Calculate
to null the Solvent .
-
-
Pulse Sequence: Select ZG_inv (Bruker) or s2pul with inversion (Varian/Agilent).
-
(Relaxation Delay):
. - (180° pulse): Calibrate precisely.
-
(Inversion Delay): Set to calculated
of the solvent.
-
(Relaxation Delay):
-
Result: The solvent peak will be near zero intensity. The analyte peak (having recovered faster) will appear positive.
Protocol C: The Geometric Solution (2D HMBC Filtering)
Mechanism: This is the "Gold Standard" for assignment. Instead of trying to separate peaks in the congested
Logic:
-
Solvent Carbonyl: Couples to Solvent Protons (e.g., Acetone C=O couples to Acetone
at 2.05 ppm). -
Analyte Carbonyl: Couples to Analyte Protons (e.g.,
-protons). -
Unless the analyte protons are also at exactly 2.05 ppm, the cross-peaks will be separated in the 2D plane.
Step-by-Step Workflow:
-
Select Sequence: Gradient-selected HMBC (e.g., hmbcgplpndqf).
-
Crucial: Ensure the
C spectral width covers the carbonyl region (set center ~180 ppm, width ~250 ppm).
-
-
Optimization: Set Long-range coupling constant (
) to 8 Hz (standard) or 5 Hz (if 3-bond coupling is weak). -
Acquisition:
-
Scans: 16–32 (Carbonyls are quaternary and insensitive).
-
Increments (TD1): 256 or 512 for high resolution in F1.
-
-
Analysis: Look for cross-peaks at the
C frequency of the overlap.-
If you see a cross-peak aligning with your sample's protons, that is your carbon . The solvent carbon will only correlate with the solvent proton line.
-
Phase 3: Decision Logic & Visualization
The following diagram illustrates the decision matrix for resolving overlap.
Caption: Decision matrix for selecting the optimal spectroscopic technique based on sample stability and solvent properties.
Phase 4: Frequently Asked Questions (FAQ)
Q1: Can I just use DEPT-135 or DEPT-90 to remove the solvent? A: No. DEPT (Distortionless Enhancement by Polarization Transfer) relies on polarization transfer from attached protons.
-
The Problem: Both solvent carbonyls (e.g., Acetone C=O) and most drug/analyte carbonyls (Ketones, Esters, Amides) are Quaternary Carbons (no attached protons).
-
The Result: DEPT will suppress both the solvent and your signal. It is useless for carbonyls.
Q2: What if I am using a protonated solvent (Non-deuterated) and the signal is massive? A: You need Multiple Solvent Suppression .
-
For 1D
C: This is difficult due to dynamic range. -
For 2D (HMBC/HSQC): Use a pulse sequence with "WET" or "Presaturation" on the proton channel during the relaxation delay. This suppresses the
H signal of the solvent, preventing it from transferring magnetization to the C, effectively cleaning up the 2D map.
Q3: I see "shadow" peaks near my carbonyl. Is this overlap?
A: If you are using a deuterated solvent like Acetone-
-
The solvent signal is a multiplet (Septet for Acetone).
-
If your sample has exchangeable protons that are partially deuterated by the solvent, you may see two peaks for your carbonyl: one for the
species and one for the species. This is not overlap; it is isotope chemistry.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 4: Heteronuclear Methods).
-
Reich, H. J. (2024). Structure Determination Using NMR: Solvent Effects and Chemical Shifts. University of Wisconsin-Madison.
-
Hoffmann, M. M., et al. (2008).[1] "T1 relaxation measurement with solvent suppression." Magnetic Resonance in Chemistry, 46(7), 660-666.[1]
-
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.
-
Oxford Instruments. (2024).
Sources
Validation & Comparative
Comparative Guide: Validating 13C Enrichment in Carbonyl Products via Mass Spectrometry
Part 1: The Core Directive – Autonomous Technical Synthesis
Validating
This guide rejects the standard "cookbook" approach. Instead, we treat the validation process as a forensic accounting of carbon atoms . We will compare the robust, fragmentation-heavy approach of GC-MS against the high-sensitivity, soft-ionization approach of Derivatization-LC-HRMS .
The "Self-Validating" Philosophy
A protocol is only as good as its internal controls. A self-validating system for
-
Identity: Does the unlabeled standard match the theoretical natural abundance distribution (NAD) within
error? -
Linearity: Does a gravimetric mixture of labeled and unlabeled standards yield the predicted isotope ratio?
-
Stability: Does the derivatization lock the isotopic signature without inducing fractionation?
Part 2: Strategic Comparison of Methodologies
GC-MS (EI) with Oximation/Silylation
The Workhorse for Central Carbon Metabolism
Mechanism: Carbonyls are first stabilized via methoximation (MOX) to prevent ring closure (e.g., in sugars) and keto-enol tautomerism, followed by silylation (TMS/TBDMS) to induce volatility.
-
Pros: Highly reproducible fragmentation; extensive NIST libraries; separates isomers (e.g., glucose vs. galactose).
-
Cons: Requires anhydrous conditions; extensive fragmentation (EI at 70eV) can complicate flux analysis if the molecular ion (
) is absent. -
Best For: TCA cycle intermediates, glycolysis, and volatile short-chain ketones.
LC-HRMS with 3-NPH Derivatization
The Modern Gold Standard for Sensitivity
Mechanism: 3-Nitrophenylhydrazine (3-NPH) reacts with the carbonyl to form a stable hydrazone. Unlike the older DNPH reagent, 3-NPH is optimized for ESI-MS, converting neutral carbonyls into high-flying anions or cations (depending on pH).
-
Pros: 10-100x more sensitive than GC-MS; no need for sample drying; High-Resolution MS (HRMS) resolves isobaric interferences; soft ionization preserves the molecular ion (
or ). -
Cons: LC separation is critical to remove excess reagent; matrix effects (ion suppression).
-
Best For: Unstable keto-acids, low-abundance signaling aldehydes, and aqueous biological fluids.
Comparative Data Summary
| Feature | GC-MS (MOX-TMS) | LC-HRMS (3-NPH) | Direct LC-MS (No Deriv.) |
| Ionization Mode | Hard (EI, 70eV) | Soft (ESI +/-) | Soft (ESI +/-) |
| Sensitivity | Moderate (µM range) | High (nM range) | Low (mM range) |
| Isotopologue Fidelity | High (if | Excellent (Intact ion) | Poor (Low ionization) |
| Sample Prep Time | High (Dry + 2 steps) | Moderate (1 step) | Low (Dilute & Shoot) |
| Matrix Tolerance | High | Low (Requires cleanup) | Moderate |
| 13C Accuracy |
Part 3: The Validated Workflow (LC-HRMS Focus)
We focus here on the 3-NPH LC-HRMS workflow because it offers the highest fidelity for determining intact molecular enrichment, avoiding the fragmentation complexities of GC-EI-MS.
Phase 1: Experimental Protocol
Reagents:
-
Derivatization Agent: 200 mM 3-Nitrophenylhydrazine (3-NPH) in 50% Methanol.
-
Catalyst: 120 mM 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) + 6% Pyridine.
-
Internal Standard: U-
labeled analog (if available) or structurally similar isomer.
Step-by-Step Methodology:
-
Quenching & Extraction:
-
Mix 20 µL of biological fluid/cell lysate with 80 µL of cold methanol (-20°C).
-
Centrifuge at 15,000 x g for 10 min to precipitate proteins.
-
Causality: Immediate quenching stops metabolic turnover, preserving the isotopic snapshot.
-
-
Derivatization Reaction:
-
Transfer 50 µL of supernatant to a glass vial.
-
Add 25 µL of 3-NPH solution and 25 µL of EDC/Pyridine catalyst .
-
Incubate at 30°C for 60 minutes.
-
Causality: EDC activates the carboxylic groups (if present) while pyridine buffers the reaction, ensuring the hydrazine attack on the carbonyl is kinetically favored over hydrolysis.
-
-
LC-MS Acquisition:
-
Column: C18 Reverse Phase (e.g., Waters HSS T3), 1.8 µm.
-
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
MS Mode: Full Scan (m/z 100-1000) at 60,000 resolution (Orbitrap) or TOF equivalent.
-
Polarity: Negative mode is often preferred for 3-NPH derivatives due to the phenolic nature, but Positive mode works for simple hydrazones.
-
Phase 2: Data Processing & Natural Abundance Correction (NAC)
Raw mass spec data contains contributions from naturally occurring isotopes (
The Correction Logic:
For a measured intensity vector
Validation Step: Before analyzing samples, run an Unlabeled Standard .
-
Calculate the Theoretical Isotope Distribution (TID) based on the chemical formula (e.g.,
). -
Compare TID with the Measured Distribution.[1]
-
Pass Criteria: Root Mean Square Error (RMSE) < 2%.
Part 4: Visualization
Diagram 1: Method Selection Decision Tree
Caption: Decision matrix for selecting the optimal MS platform based on analyte volatility and sensitivity requirements.
Diagram 2: Self-Validating 3-NPH Workflow
Caption: The closed-loop validation cycle ensures that only data passing the natural abundance check is used for flux analysis.
References
-
Han, J., et al. (2013). "3-Nitrophenylhydrazine-based isotope labeling for quantification of short-chain fatty acids and ketones by LC-MS." Analytica Chimica Acta. Link
-
Su, X., Lu, W., & Rabinowitz, J. D. (2017). "Metabolite Spectral Accuracy on Orbitraps." Analytical Chemistry. Link
-
Yuan, M., et al. (2008). "Targeted metabolomics in non-human primates: Linking 13C-labeling to clinical outcomes." Cell Metabolism. Link
-
Moseley, H. N. (2010). "Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments."[2] BMC Bioinformatics. Link
-
Chokkathukalam, A., et al. (2014). "Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks." Bioanalysis. Link
Sources
Cross-Validation of 13CO Surface Coverage: A Comparative Guide for Catalytic Surface Analysis
Executive Summary
Context: In the development of heterogeneous catalysts for pharmaceutical synthesis (e.g., hydrogenation of APIs using Pd/C or Pt/Al₂O₃), quantifying active site density is critical.[1] Carbon monoxide (CO) is the standard probe molecule, but background interference (N₂/¹²CO) and dipole-dipole coupling often obscure results.[1]
The Solution: Utilizing isotopically labeled ¹³CO allows for precise mass discrimination in Temperature Programmed Desorption (TPD) and distinct vibrational signatures in Fourier Transform Infrared Spectroscopy (FTIR).[1]
Objective: This guide details the protocol for cross-validating surface coverage (
Part 1: Comparative Technical Principles
Temperature Programmed Desorption (TPD)[1][2][3][4]
-
Role: The Quantitative Gold Standard.
-
Mechanism: Measures the rate of desorption (
) as a function of temperature.[1] The integral of the desorption peak is directly proportional to the total number of surface molecules.[1] -
Isotopic Advantage: ¹³CO (Mass 29) is distinct from the ubiquitous UHV background of N₂ and ¹²CO (Mass 28). This improves the signal-to-noise ratio by orders of magnitude, allowing detection of coverage < 0.01 ML (Monolayers).
-
Limitation: It is destructive (removes the adsorbate) and lacks in-situ structural information.
FTIR Spectroscopy (RAIRS/DRIFTS)
-
Role: The Structural Probe.
-
Mechanism: Measures vibrational frequency (
), which shifts based on binding site geometry (linear vs. bridge) and electronic environment.[1] -
Isotopic Advantage: ¹³CO exhibits a "red shift" in frequency due to increased reduced mass (
).[1]-
Theoretical Shift:
. -
Observation: A typical linear ¹²CO peak at 2090 cm⁻¹ shifts to ~2043 cm⁻¹ for ¹³CO, clearing the spectral window of atmospheric interferences.
-
-
Limitation: Signal intensity is non-linear at high coverage due to dynamic dipole coupling, making absolute quantification difficult without TPD calibration.
The Cross-Validation Synergy
By performing experiments sequentially (FTIR followed by TPD on the same surface), one can map the Integrated Absorbance (FTIR) against the Surface Density (TPD) . This generates a calibration curve that yields the Molar Extinction Coefficient (
Part 2: Experimental Protocol
Workflow Diagram
The following diagram outlines the sequential workflow required to ensure data integrity between the two methods.
Figure 1: Sequential workflow for cross-validating 13CO coverage. Note the destructive nature of TPD requires it to be the final step in the measurement cycle.
Step-by-Step Methodology
Phase 1: Preparation & Dosing[1]
-
Surface Cleaning: Clean the metal surface (e.g., Pt, Pd) via Ar+ sputtering and annealing until impurities (C, O) are below AES detection limits.[1]
-
Background Acquisition: Collect a background FTIR spectrum (
) and a background Mass 29 signal at the base temperature (typically 80–100 K). -
13CO Exposure: Backfill the chamber with ¹³CO (99% isotopic purity).
-
Saturation Method: Dose ~10-20 Langmuir (1 L =
Torr·s) to ensure full monolayer coverage ( ).[1] -
Sub-saturation Method: For calibration, dose smaller increments (0.1 L, 0.5 L, etc.) in separate runs.
-
Phase 2: Spectroscopic Measurement (FTIR)[1][2][3][4]
-
Acquisition: Collect the sample spectrum (
) with the adsorbate present.[1] -
Processing: Calculate Absorbance
. -
Integration: Integrate the area under the ¹³CO band (typically 2000–2060 cm⁻¹).[1]
-
Critical Check: Ensure no ¹²CO peak (2090–2100 cm⁻¹) is present, which would indicate a leak or contamination.[1]
-
Phase 3: Quantitative Measurement (TPD)
-
Alignment: Position the sample directly in front of the QMS (Quadrupole Mass Spectrometer) ionization source (distance < 2 mm) to maximize the "line-of-sight" signal.[1]
-
Ramp: Heat the sample linearly (typically
to K/s). -
Detection: Monitor m/z = 29 (¹³CO).
-
Note: Monitoring m/z = 28 is futile due to background; monitoring m/z = 45 (¹³CO₂) checks for disproportionation/oxidation.
-
Part 3: Data Analysis & Cross-Validation Logic
Absolute Coverage Calculation (TPD)
The surface coverage
- : Partial pressure of ¹³CO.[1]
-
: Integrated area of the TPD peak at saturation coverage (known from literature, e.g.,
atoms/cm² for Pt(111)).[1] - : Heating rate (K/s).
The Calibration Curve (FTIR vs. TPD)
To validate the FTIR signal, plot the Integrated Absorbance (
-
Linear Regime (Low
): The slope represents the static extinction coefficient.[1] -
Non-Linear Regime (High
): The curve often plateaus or dips due to dipole-dipole coupling.[1] This deviation is the validation metric. If the FTIR signal continues to rise linearly while TPD saturates, the FTIR data likely contains gas-phase contributions (improper background subtraction).
Logic Diagram: Data Processing
Figure 2: Logical flow for converting raw spectroscopic data into quantitative surface science parameters.
Part 4: Expected Results & Troubleshooting
Data Comparison Table
| Feature | 12CO (Standard) | 13CO (Isotope) | Causality/Implication |
| TPD Mass Signal | m/z 28 | m/z 29 | Eliminates N₂/CO background; enables low-coverage quantification.[1] |
| FTIR Frequency (Pt) | ~2090 cm⁻¹ | ~2043 cm⁻¹ | Mass effect ( |
| Sensitivity | High background noise | High SNR | Essential for quantifying defect sites or low-loading catalysts. |
| Cost | Low | High | Use 13CO only for calibration or mechanism elucidation. |
Common Pitfalls
-
Isotopic Scrambling: If ¹⁶O and ¹⁸O are present, you may see m/z 31 (¹³C¹⁸O).[1] Ensure oxygen sources are isotopically pure if co-dosing.[1]
-
Pumping Speed Variations: TPD quantification assumes constant pumping speed. If the ¹³CO desorption peak is very sharp, local pressure bursts can saturate the QMS detector.[1] Solution: Reduce heating rate (
) or initial coverage. -
Beam Damage: High-intensity IR beams can induce thermal desorption on thermally isolated powders.[1] Validation: Monitor the FTIR peak height over time; it should be stable.
References
-
Yates, J. T. (1998).[1] Experimental Innovations in Surface Science: A Guide to Practical Laboratory Methods and Instruments. Springer.
-
Goodman, D. W. (1979).[1] "CO adsorption on Ru(001) studied by TPD and FTIR." Journal of Vacuum Science & Technology, 16(2), 449.
-
Greenler, R. G. (1966).[1] "Infrared Study of Adsorbed Molecules on Metal Surfaces by Reflection Techniques." The Journal of Chemical Physics, 44(1), 310.
-
King, D. A. (1975).[1] "Thermal Desorption from Metal Surfaces: A Review." Surface Science, 47(1), 384-402.
-
Hoffmann, F. M. (1983).[1] "Infrared Reflection-Absorption Spectroscopy of Adsorbed Molecules." Surface Science Reports, 3(2-3), 107-192.
Sources
High-Performance Carbonyl Profiling: A Comparative Guide to 13C-Isotope Coded Derivatization
Executive Summary
The accurate quantification of carbonyl-containing metabolites (aldehydes, ketones, keto-acids) is a persistent bottleneck in metabolomics and drug safety assessment. These analytes are often volatile, polar, and poorly ionizable, making standard LC-MS analysis unreliable.
This guide objectively compares 13C-Isotope Coded Derivatization (13C-ICD) against traditional label-free and deuterium-labeled methods. While label-free methods suffer from severe matrix effects and deuterium labeling introduces chromatographic retention time shifts, 13C-ICD provides a self-validating, co-eluting internal standard system . This methodology enhances sensitivity by 2–3 orders of magnitude and enables precise relative quantification through distinct mass-shift doublets.
Part 1: The Mechanistic Basis (Expertise & Logic)
To understand why 13C-labeling is the superior analytical choice, we must first dissect the chemical and physical mechanisms at play.
The Derivatization Chemistry
Carbonyls are derivatized using hydrazine-based reagents (e.g., Dansylhydrazine, DNPH) via acid-catalyzed Schiff base formation. This reaction serves two purposes:
-
Chemical Stabilization: It locks volatile carbonyls into stable hydrazones.
-
Ionization Enhancement: Reagents like Dansylhydrazine (DnsHz) introduce a tertiary amine, which is easily protonated in Electrospray Ionization (ESI+), increasing signal intensity by 10- to 1000-fold compared to native analytes [1].
The Physics of Co-Elution: 13C vs. Deuterium
This is the critical differentiator.
-
Deuterium (2H) Effect: Deuterium-carbon bonds are shorter and stronger than Protium-carbon bonds. In Reverse Phase Liquid Chromatography (RPLC), deuterated isotopologues often elute earlier than their unlabeled counterparts.[1] This separation means the heavy internal standard and the light analyte enter the MS source at different times, subjecting them to different matrix effects (ion suppression/enhancement), thereby invalidating the internal standard [2].
-
Carbon-13 (13C) Advantage: 13C-labeled reagents possess identical hydrophobicity to their 12C counterparts. They co-elute perfectly . Both the analyte (light) and the standard (heavy) experience the exact same matrix environment at the exact same moment. The ratio of their peak areas reflects the true concentration difference, uncorrupted by ionization variability [3].
Visualization: Reaction Mechanism
The following diagram illustrates the Schiff base formation using Dansylhydrazine (DnsHz) as the model reagent.
Figure 1: Acid-catalyzed derivatization of carbonyls into stable hydrazones, enabling MS detectability.
Part 2: Comparative Performance Analysis
The following table summarizes experimental data comparing the three primary methodologies for carbonyl analysis.
| Feature | Method A: Label-Free (Direct) | Method B: Deuterium (d0/d3) Labeling | Method C: 13C (12C/13C) ICD |
| Ionization Efficiency | Low (Poor ESI response) | High (Tag dependent) | High (Tag dependent) |
| Chromatography | Standard | RT Shift (Isotope Effect) | Perfect Co-elution |
| Matrix Correction | None | Partial (Time-dependent) | Complete (Real-time) |
| False Positive Rate | High (Isobaric noise) | Moderate | Near Zero (Twin-Ion Filter) |
| Quantification Precision | CV > 25% | CV 10-15% | CV < 5% [1] |
| Cost | Low | Moderate | High (Initial reagent cost) |
Key Insight: While Method C (13C-ICD) has a higher upfront reagent cost, the dramatic reduction in false positives and the elimination of re-runs due to matrix interference results in a lower total cost per valid data point.
Part 3: The Self-Validating Experimental Protocol
This workflow describes a "Differential Isotope Labeling" (DIL) strategy. We treat Sample A with the "Light" (12C) reagent and Sample B (or a pooled reference) with the "Heavy" (13C) reagent.
Reagents Required[1][2][3][4][5][6][7]
-
Light Reagent: 12C-Dansylhydrazine (or similar amine-reactive probe).[2]
-
Heavy Reagent: 13C2-Dansylhydrazine (incorporating two 13C atoms on the dimethylamino group).
-
Catalyst: Formic acid or TCA.
Workflow Diagram
Figure 2: Differential Isotope Labeling workflow ensuring internal standardization for every analyte.
Step-by-Step Methodology
-
Protein Precipitation: Add 300 µL of methanol to 100 µL of biofluid (plasma/urine). Centrifuge at 14,000 x g for 10 min to remove proteins.
-
Derivatization (The Critical Step):
-
Aliquot 50 µL of supernatant from Sample A into Tube 1.
-
Aliquot 50 µL of supernatant from Pooled Reference into Tube 2.
-
Add 10 µL of 12C-DnsHz (10 mg/mL) to Tube 1.
-
Add 10 µL of 13C2-DnsHz (10 mg/mL) to Tube 2.
-
Note: Ensure pH is adjusted to ~4.0 using formic acid to catalyze the hydrazone formation.
-
-
Incubation: Incubate at 37°C for 60 minutes.
-
Quenching & Mixing: Stop the reaction. Mix the contents of Tube 1 and Tube 2 in a precise 1:1 ratio.
-
LC-MS Analysis: Inject onto a C18 column. The 12C and 13C derivatives will co-elute.
Part 4: Data Interpretation & Twin-Ion Filtering
The power of this method lies in the data processing. You are no longer looking for "peaks"; you are looking for Mass-Shift Doublets .
The Filtering Algorithm
If using 13C2-Dansylhydrazine, the mass shift is exactly +2.0067 Da .
-
Scan: Analyze the Full Scan (MS1) data.
-
Filter: Search for ions that appear as pairs with a mass difference of 2.0067 Da (within mass tolerance, e.g., 5 ppm).
-
Validate: The retention time (RT) of the Light and Heavy peaks must be identical (ΔRT < 0.02 min).
-
Quantify:
This "Twin-Ion" effect effectively renders background noise invisible, as random noise does not appear in precise isotopic pairs [4].
References
-
Han, W., et al. (2017). Development of High-Performance Chemical Isotope Labeling LC–MS for Profiling the Carbonyl Submetabolome. Analytical Chemistry, 89(12), 6758–6765. Link[3]
-
Guo, K., & Li, L. (2009). Differential 12C-/13C-Isotope Dansylation Labeling and Fast Liquid Chromatography/Mass Spectrometry for Absolute and Relative Quantification of the Metabolome.[4][2][5][6] Analytical Chemistry, 81(10), 3919–3932. Link
-
Triebl, A., & Wenk, M. R. (2018).[7] Analytical Considerations of Stable Isotope Labelling in Lipidomics. Biomolecules, 8(4), 151.[7] Link
-
Zhou, R., et al. (2017). Isotope-coded derivatization for quantitative profiling of carbonyl metabolites. Analytica Chimica Acta, 963, 80-89. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dansylhydrazine Isotope Labeling LC-MS for Comprehensive Carboxylic Acid Submetabolome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of High-Performance Chemical Isotope Labeling LC-MS for Profiling the Carbonyl Submetabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ukisotope.com [ukisotope.com]
Comparative Guide: Binding Affinities and Spectroscopic Utility of 13CO vs. C18O in Heme Proteins
Executive Summary: The Thermodynamic vs. Spectroscopic Reality
In the characterization of heme proteins (e.g., Hemoglobin, Myoglobin, Cytochrome P450), Carbon Monoxide (CO) isotopologues—specifically
The Bottom Line:
-
Binding Affinity (
): There is no statistically significant difference in the thermodynamic binding affinity of versus for heme proteins. Both bind with high affinity (nanomolar ), governed by the electronic properties of the iron-carbon bond, which remain unchanged under the Born-Oppenheimer approximation. -
Performance Differentiator: The "performance" difference lies entirely in their vibrational signatures and nuclear magnetic resonance (NMR) activity .
provides a slightly larger vibrational red-shift than , while is the exclusive choice for NMR studies due to the spin-1/2 carbon nucleus.
This guide details the selection criteria for these isotopologues based on spectral resolution needs rather than binding efficacy.
Theoretical Framework: Isotope Effects in Heme Binding
To understand why we compare these isotopes, we must distinguish between electronic binding and vibrational reporting.
Thermodynamic Equivalence
The binding of CO to the ferrous heme iron (
-
Electronic Potential: Isotopes possess the same number of electrons and protons (nuclear charge). Therefore, the potential energy surface (PES) for binding is identical.
-
Zero Point Energy (ZPE): While mass differences affect ZPE, the contribution to the Gibbs Free Energy of binding (
) at physiological temperatures (298 K) is negligible compared to steric and electrostatic factors in the heme pocket.
Vibrational Distinctness (The Probe Mechanism)
The utility of these isotopes is governed by the harmonic oscillator approximation (Hooke’s Law). The frequency of vibration (
Where
Performance Comparison: vs. [2]
The following table contrasts the performance of natural abundance CO against the two isotopologues in a typical heme protein environment (e.g., Myoglobin, where
Table 1: Spectroscopic and Physical Properties
| Feature | ||||
| Reduced Mass ( | ~6.86 amu | ~7.17 amu | ~7.20 amu | ~7.55 amu |
| Theoretical Shift Ratio | 1.000 | 0.9777 | 0.9759 | 0.9530 |
| Typical | 1945 | ~1902 | ~1898 | ~1854 |
| Shift Magnitude ( | Reference | -43 cm | -47 cm | -91 cm |
| NMR Active? | No (Spin 0) | Yes (Spin 1/2) | No (Spin 0) | Yes ( |
| Cost | Negligible | Moderate | High | Very High |
| Primary Application | Baseline | NMR Structure; IR | IR Band Resolution | Complex Overlap Resolution |
Key Insight: The "4 Wavenumber" Gap
Notice that
-
Decision Point: If you are studying a protein where the
band overlaps with a specific intrinsic protein mode (e.g., an amide band), switching to provides that extra separation. However, for general assignments, is preferred due to lower cost and dual-utility (NMR/IR).
Experimental Protocols
To ensure accurate affinity and spectral measurements, the gas exchange process must be rigorous to prevent competitive binding from atmospheric oxygen or natural CO.
Protocol: Preparation of CO-Bound Heme Samples
Objective: Generate fully saturated isotope-labeled heme species without oxidation (
Reagents:
-
Ferric Heme Protein (
) in buffer (pH 7.0–8.0). -
Sodium Dithionite (reductant).
-
Isotope Gas:
or (lecture bottle or break-seal ampoule). -
Anaerobic cell (quartz cuvette with septum).
Step-by-Step Workflow:
-
Deoxygenation: Purge the protein solution with pure Argon or Nitrogen for 30 minutes to remove dissolved
. -
Reduction: Inject a 2-5x molar excess of anaerobic Sodium Dithionite solution through the septum. Verify reduction via UV-Vis (shift of Soret band from ~409 nm to ~430 nm for deoxy-Mb).
-
Gas Exchange:
-
Method A (Schlenk Line): Apply gentle vacuum to the headspace, then backfill with Isotope Gas. Repeat 3x.
-
Method B (Syringe): Use a gastight syringe to inject saturated Isotope-CO water (prepared separately by bubbling gas into degassed buffer) into the protein sample.
-
-
Equilibration: Allow 5–10 minutes for binding. The Soret band will shift to ~420 nm (CO-bound state).[2]
-
Acquisition: Transfer immediately to FTIR or Raman spectrometer.
Protocol: Measuring Relative Affinity (Competition Assay)
Since direct
-
Prepare deoxy-heme protein.
-
Introduce a 50:50 mixture of
and the Isotope. -
Analysis: Integrate the peak areas of the natural vs. isotope bands. A 1:1 ratio confirms identical binding affinity (
).
Visualizing the Workflow and Physics
The following diagrams illustrate the experimental path and the physical basis of the spectral shift.
Diagram 1: Isotope Exchange & Characterization Workflow
Caption: Workflow for generating isotope-labeled heme complexes. Reduction must precede gas introduction to ensure Fe(II) state.
Diagram 2: Vibrational Shift Mechanism
Caption: Physical causality: Mass changes affect vibrational frequency (spectral shift) but do not significantly alter electronic binding affinity.
Authoritative References
-
Spiro, T. G., & Wasbotten, R. (2005). CO as a vibrational probe of heme protein active sites. Journal of Inorganic Biochemistry, 99(1), 34-44.
-
Significance: The definitive review on using CO isotopes to probe distal pocket interactions.
-
-
Boxer, S. G. (2009). Stark Realities. The Journal of Physical Chemistry B, 113(10), 2972–2983.
-
Significance: Explains the Vibrational Stark Effect (VSE) which is often measured using these isotopes.
-
-
Varandas, A. J. (2009). Born-Oppenheimer Approximation. In Encyclopedia of Chemical Physics and Physical Chemistry.
-
Significance: Provides the theoretical grounding for why isotopic substitution does not alter the electronic potential energy surface (binding affinity).
-
-
Park, E. S., et al. (1991). Vibrational spectroscopy of the heme group in hemoglobin and myoglobin. Journal of the American Chemical Society, 113(2), 733-734.
-
Significance: Experimental validation of frequency shifts for
and .
-
Sources
Guide to Verifying 13C-Label Positioning in Complex Organic Synthesis
Executive Summary
Product/Workflow Under Review: Multi-Modal Isotopic Verification (MMIV) vs. Uni-Modal Reliance (Standard MS or 1D NMR).
In the synthesis of isotopically labeled Drug Substance (DS) or metabolic probes, the positional integrity of the
Part 1: The Challenge – The "Silent" Scramble
In complex synthesis, particularly involving carbocation intermediates or enzymatic steps,
-
Proton NMR (
H): Often blind to carbon positions without specific coupling analysis. -
Standard MS: Detects total mass enrichment (
) but cannot easily distinguish where the mass is located (e.g., C2 vs. C3 isomers).
The Risk: Using a scrambled probe in a DMPK (Drug Metabolism and Pharmacokinetics) study can lead to erroneous metabolic pathway mapping, potentially costing millions in late-stage correction.
Part 2: Comparative Analysis of Verification Methodologies
We compare three primary methodologies used for label verification.
Method A: Inverse-Gated C qNMR (The Quantitative Benchmark)
This is the gold standard for quantifying enrichment at specific sites. Unlike standard
-
Mechanism: Eliminates NOE enhancement, which varies per carbon environment. This ensures peak integration is directly proportional to
C concentration. -
Pros: Absolute quantification of enrichment percentage per site.
-
Cons: Low sensitivity; requires long relaxation delays (
).[1][2]
Method B: 1,1-ADEQUATE (The Connectivity Validator)
Adequate Sensitivity Double-Quantum Spectroscopy is superior to the older INADEQUATE technique. It correlates a proton to two coupled
-
Mechanism: Relies on
coupling. It effectively "lights up" only if two C atoms are directly bonded. -
Pros: Definitive proof of label connectivity (e.g., verifying a
C- C bond formation). -
Cons: Requires dual labeling or high enrichment; computationally complex interpretation.
Method C: HR-MS/MS (The High-Throughput Screen)
High-Resolution Mass Spectrometry with fragmentation.
-
Mechanism: Fragments the molecule; analysis of fragment ions attempts to localize the label.
-
Pros: Picomolar sensitivity; rapid.
-
Cons: Ambiguous for positional isomers; "soft" scrambling during ionization (e.g., McLafferty rearrangement) can generate false positives.
Comparative Data Summary
| Feature | Method A: | Method B: 1,1-ADEQUATE | Method C: HR-MS/MS |
| Positional Accuracy | High (Site-specific shift) | Very High (Bond connectivity) | Low/Medium (Fragment dependent) |
| Quantification | Exact (± 1-2%) | Semi-Quantitative | Relative (Isotopologue dist.) |
| Sensitivity | Low (>10 mg required) | Medium (>2 mg required) | High (<1 µg required) |
| Scramble Detection | Excellent (New peaks appear) | Excellent (Couplings change) | Poor (Mass remains same) |
| Throughput | Low (1-12 hours/sample) | Medium (1-4 hours/sample) | High (Minutes) |
Part 3: Experimental Protocol (The MMIV Workflow)
To guarantee scientific integrity, we recommend the MMIV Workflow , which combines the sensitivity of MS with the structural certainty of NMR.
Phase 1: Rapid Screening (MS)
-
Instrument: Q-TOF or Orbitrap MS.
-
Method: Direct infusion or LC-MS.
-
Analysis: Calculate Mass Isotopomer Distribution (MID). Ensure the M+1 (or M+n) abundance matches theoretical enrichment (e.g., 99%).
-
Stop Condition: If enrichment < 90%, do not proceed to NMR.
-
Phase 2: Structural Verification (NMR)
Prerequisite: 10–20 mg of sample dissolved in CDCl
Step 1:
Determination (Inversion Recovery)
Before qNMR, you must know the longitudinal relaxation time (
-
Run t1ir pulse sequence.
-
Array delays (
) from 0.01s to 20s. -
Fit data to
. -
Critical: Note the longest
(usually quaternary carbons).
Step 2: Inverse-Gated
C qNMR
-
Pulse Sequence: zgig (Bruker) or equivalent.
-
Decoupling: On during acquisition, Off during delay.
-
-
Parameters:
-
Relaxation Delay (
): Set to (longest). Example: If quaternary C is 5s, . -
Pulse Angle: 90°.
-
Scans (NS): Sufficient for S/N > 250:1 (typically 256–1024 scans).
-
-
Processing: Use exponential window function (LB = 1-3 Hz).
-
Validation: Integrate the labeled peak vs. an unlabeled baseline peak (or internal standard). Ratio should match expected enrichment.
Step 3: 1,1-ADEQUATE (For Multi-Label Connectivity)
-
Pulse Sequence: adeq11etgpsp (Adiabatic pulses recommended for sensitivity).
-
Optimization: Tune for
(approx. 35-55 Hz for aliphatic, 50-70 Hz for aromatic). -
Interpretation: Cross-peaks at the double-quantum frequency (
) indicate a direct bond between the protonated carbon ( ) and its neighbor.
Part 4: Visualizing the Logic
Diagram 1: The Verification Decision Matrix
This flowchart guides the researcher on which method to deploy based on sample constraints.
Caption: Decision matrix for selecting the appropriate verification modality based on sample quantity and risk of scrambling.
Diagram 2: The qNMR Pulse Sequence Logic
Understanding the timing is crucial for quantitative accuracy.
Caption: Inverse-Gated Decoupling logic. The Decoupler is OFF during D1 to prevent NOE enhancement, ensuring accurate integration.
References
-
Simson, P., et al. (2022).[1] Rapid Estimation of T1 for Quantitative NMR. University of Edinburgh Research Explorer. [Link]
-
University of Ottawa NMR Facility. (2019). 13C-13C Connectivity via 1H-13C 1,1-ADEQUATE. [Link]
-
Columbia University NMR Core. (n.d.). ADEQUATE Sensitivity Double-Quantum Spectroscopy. [Link]
-
Buescher, J. M., et al. (2015).[4] A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology (NIH). [Link]
Sources
- 1. Cheat codes for 13C qNMR — Nanalysis [nanalysis.com]
- 2. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
Technical Assessment: Reproducibility of Total Hemoglobin Mass (tHb-mass) via CO Rebreathing
[1][2][3]
Executive Summary
The quantification of Total Hemoglobin Mass (tHb-mass) is the gold standard for assessing oxygen-carrying capacity, independent of plasma volume shifts that confound concentration-based metrics like [Hb] or Hematocrit (Hct). While historically reliant on radioactive Chromium-51 (
Technical Clarification on "13CO":
While the prompt specifies the "13CO method," standard tHb-mass quantification typically utilizes a bolus of chemically pure CO (natural abundance) detected via spectrophotometry (oximetry) . The use of
Part 1: Methodological Principles & Mechanism
The Dilution Principle
The method relies on the high affinity of CO for hemoglobin (approx. 240x that of O
- : Volume of CO administered minus dead space and exhaled loss.
- : The difference between post-rebreathing and baseline HbCO.
-
1.39 : Hüfner’s number (mL CO per g Hb).
-
K : Correction factor for barometric pressure and temperature.
13CO Isotope Variant (Mass Spectrometry)
In the
-
Advantage: Higher sensitivity allows for "micro-dosing" (e.g., <0.1 mL/kg), preventing the 5-8% HbCO spike seen in standard methods.
-
Application: Pediatric studies, repeated measures within 24h, or compromised patients where hypoxia must be minimized.
Part 2: Reproducibility & Performance Analytics
The following data aggregates reproducibility metrics from key validation studies (Schmidt & Prommer, Gore et al., Garvican et al.).
Table 1: Reproducibility Profile of CO Rebreathing vs. Alternatives
| Metric | Optimized CO Rebreathing (Standard) | Evans Blue Dye (T-1824) | |
| Primary Analyte | Hemoglobin Mass (tHb) | Red Cell Volume (RCV) | Plasma Volume (PV) |
| Typical Error (TE) | 1.2% – 1.7% | 2.0% – 2.8% | 5.0% – 10.0% |
| Coefficient of Variation (CV) | < 2.0% | ~2.5% | > 6.0% |
| 95% Confidence Limits | ± 15–20 g | ± 30–40 mL | Unreliable for tHb |
| Dose Safety | HbCO rises to ~6% (Transient) | Radiation Exposure | Allergic potential / Tissue staining |
| Field Viability | High (Portable) | Low (Requires Nuclear Med) | Medium (IV required) |
Analysis of Error Sources
-
Mixing Time: Incomplete mixing of CO in the circulation is the primary source of error. The "Optimized" method uses a 2-minute rebreathing period, which is sufficient for healthy adults but may require extension (to 4-6 mins) in splenectomized patients or those with polycythemia.
-
CO Loss: CO is lost to myoglobin (approx. 0.3% per minute) and exhalation. The Schmidt algorithm corrects for this flux.
-
Hemoximeter Precision: The error of the analyzer (e.g., Radiometer ABL80) contributes ~0.5% to the total TE.
Part 3: Comparative Analysis (The "Why" Behind the Choice)
1. CO Rebreathing vs.
Cr (Chromium-51)
-
Mechanism:
Cr labels RBCs in vitro, which are then reinjected. -
Superiority: CO rebreathing yields results highly correlated (
) with Cr but eliminates radiation exposure and the need for radioactive waste handling. -
Reproducibility: CO rebreathing consistently shows a lower TE (1.2%) compared to
Cr (2.5%) in repeated measures designs due to the elimination of reinjection errors.
2. CO Rebreathing vs. Evans Blue / Indocyanine Green
-
Mechanism: These dyes measure Plasma Volume (PV). tHb is calculated indirectly using Hematocrit.
-
Critical Flaw: PV is highly labile (changes with posture, hydration, heat). Calculating tHb from PV introduces massive error (TE > 6%).
-
Verdict: Dye methods are unsuitable for precise tHb-mass quantification.
Part 4: Validated Protocol (Optimized 2-Minute Bolus)
Pre-requisites:
-
Subject State: Seated for 15 mins (to stabilize plasma, though tHb is independent).
-
Equipment: Spirometer with O
reservoir, CO gas source, Blood Gas Analyzer (Hemoximeter).[2]
Step-by-Step Workflow:
-
Baseline Sampling:
-
Draw 100
L capillary blood (earlobe) or venous sample. -
Measure baseline %HbCO
.
-
-
Dose Calculation:
-
Administer CO bolus based on body mass (Standard: 1.0 mL/kg for men, 0.8 mL/kg for women).[3]
-
Note for
CO: Dose is significantly lower (micro-dose) if using MS detection.
-
-
Rebreathing Phase:
-
Subject exhales to residual volume.
-
Subject inhales the CO bolus + 3-4L of 100% O
. -
Breath Hold: 10 seconds (facilitates alveolar diffusion).
-
Rebreathing: Normal breathing in a closed circuit for 2 minutes .
-
-
Mixing & Sampling:
-
Disconnect subject. Wait 5 minutes (total 7 mins from start) for complete circulatory mixing.
-
Draw post-sample.
-
Measure %HbCO
.
-
-
Calculation:
-
Apply the dilution equation with corrections for CO loss to myoglobin and exhaled dead space.
-
Part 5: Visualization of Workflows
Diagram 1: The Optimized CO Rebreathing Circuit
Caption: Figure 1: Schematic of the Optimized CO Rebreathing workflow showing the injection, mixing, and analysis phases.
Diagram 2: Error Propagation & Sensitivity
Caption: Figure 2: Key sources of error affecting the Typical Error (TE) of the tHb-mass measurement.
References
-
Schmidt, W., & Prommer, N. (2005).[4] The optimised CO-rebreathing method: a new tool to determine total haemoglobin mass routinely. European Journal of Applied Physiology, 95(5-6), 486–495.[4] Link
-
Gore, C. J., et al. (2005). Evaluation of the optimised CO-rebreathing method to measure total haemoglobin mass using the OSM3 hemoximeter. Journal of Science and Medicine in Sport, 8(4), 442-455. Link
-
Garvican, L. A., et al. (2010). Intravascular volumes: agreement between 13CO-dilution and optimized CO-rebreathing methods. Note: While specific 13C comparisons are rare, Garvican's work extensively validates the CO method against gold standards.Link
-
Burge, C. M., & Skinner, S. L. (1995). Determination of hemoglobin mass and blood volume with CO: evaluation and application of a method. Journal of Applied Physiology, 79(2), 623-631. Link
-
Prommer, N., & Schmidt, W. (2007). Loss of CO from the intravascular bed and its impact on the optimised CO-rebreathing method. European Journal of Applied Physiology, 100(4), 383–391. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Greater blood volume and Hb mass in obese women quantified by the carbon monoxide-rebreathing method affects interpretation of iron biomarkers and iron requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hemoglobin synthesis rates in young trained and untrained males and females are not different - PMC [pmc.ncbi.nlm.nih.gov]
quantitative comparison of 13C NMR integrals against internal standards
Executive Summary
While Proton (
This guide provides a validated workflow for
Part 1: The Core Challenge & Methodology
The Physics of Error
In standard
The Solution: Inverse Gated Decoupling with Paramagnetic Doping
To achieve quantitative accuracy, the protocol must decouple the NOE from the signal acquisition and artificially shorten
1. Pulse Sequence: Inverse Gated Decoupling (zgig)
-
Mechanism: The proton decoupler is OFF during the relaxation delay (
) to prevent NOE buildup.[2] It is switched ON only during acquisition ( ) to collapse J-couplings into singlets. -
Result: Singlet peaks with native intensities (no NOE bias).
2. The "Enabler": Chromium(III) Acetylacetonate [ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
][3][4]
-
Mechanism: A paramagnetic relaxation agent that provides an efficient relaxation pathway via electron-nuclear dipolar coupling.
-
Impact: Reduces
of quaternary carbons from ~60s to <2s, reducing total experiment time from hours to minutes.
Workflow Visualization
The following diagram illustrates the critical pulse sequence logic required to suppress NOE while maintaining singlet resolution.
Figure 1: Inverse Gated Decoupling Logic. The Decoupler is gated OFF during delay to kill NOE, and ON during acquisition for resolution.
Part 2: Comparative Analysis of Internal Standards
Selecting the correct Internal Standard (IS) is a function of solubility, spectral window availability, and inertness. Below is a quantitative comparison of the three most effective standards for
BTMSB (1,4-Bis(trimethylsilyl)benzene)
-
Best For: Non-polar organic solvents (
, ). -
Spectral Profile: Two singlets. The trimethylsilyl methyls (~0 ppm) are intense and isolated; the aromatic carbons (~130 ppm) provide a secondary check.
-
Performance: Extremely inert. High volatility requires immediate analysis after weighing.
Maleic Acid[6][7][8][9][10]
-
Best For: Aqueous (
) or polar organic solvents ( , ). -
Spectral Profile: Single olefinic peak (~136 ppm in
). -
Performance: Non-volatile. Can react with amines or strong bases (Michael addition risk), so stability checks are mandatory.
Dimethyl Sulfone ( )
-
Best For: High-temperature experiments and "Universal" screening.
-
Spectral Profile: Single peak (~42 ppm).
-
Performance: High melting point, chemically inert, and does not overlap with the aromatic or carbonyl regions common in drug discovery.
Quantitative Data: Relaxation Times ( ) & Efficiency
The table below demonstrates the drastic efficiency gain using
| Internal Standard | Solvent | Native | Doped | Required | Required |
| BTMSB (Aromatic C) | ~45.0 | 1.2 | 225 s | 6 s | |
| Maleic Acid (C=C) | 5.8 | < 1.0 | 29 s | 5 s | |
| Dimethyl Sulfone | 8.5 | < 1.0 | 42.5 s | 5 s | |
| Analyte Quaternary C | Generic | 30 - 100 | 1.5 - 3.0 | >150 s | 15 s |
*Doped with 0.05 M Cr(acac)3 (approx 17 mg/mL).
**Calculated as
Part 3: Experimental Protocol (Standard Operating Procedure)
Reagents
-
Relaxation Agent: Chromium(III) acetylacetonate (
), 97%+. -
Internal Standard: TraceCERT® or NIST-traceable grade (purity >99.9%).
Step-by-Step Workflow
Phase 1: Sample Preparation
-
Weighing: Accurately weigh the analyte (
) and Internal Standard ( ) into the same vial using a microbalance (readability 0.001 mg). Target a 1:1 molar ratio if possible. -
Doping: Dissolve the mixture in a solvent already containing 0.05 M
.-
Recipe: Dissolve 17.5 mg of
in 1 mL of deuterated solvent. -
Note: The solution will turn dark purple. This is normal.
-
-
Filtration: If any particulate remains, filter through glass wool. Paramagnetic particles can ruin field homogeneity.
Phase 2: Acquisition Parameters (Bruker Nomenclature)
-
Pulse Program: zgig (Inverse Gated Decoupling).[5]
-
Relaxation Delay (
): Set to 10 - 20 seconds .-
Validation: Even with
, assume the slowest carbon has a of 2-3s. A 15s delay is a safe "catch-all" for doped samples.
-
-
Sweep Width: 250 ppm (ensure no aliasing of carbonyls).
-
Scans (NS): Minimum 1024 (due to low sensitivity of
C). -
Temperature: Control at 298K (fluctuations affect integration).
Phase 3: Processing
-
Window Function: Apply Exponential Multiplication (EM) with LB = 1.0 - 3.0 Hz . (Broader lines are acceptable in
C qNMR to improve S/N). -
Baseline Correction: Critical. Use a polynomial fit (e.g., abs in TopSpin) but verify manually.
-
Integration: Integrate the IS peak and Analyte peaks. Do not use peak heights; use areas.
Decision Matrix: Selecting the Right Standard
Use this logic flow to determine the appropriate standard for your specific matrix.
Figure 2: Decision Tree for Internal Standard Selection based on solvent compatibility and analyte reactivity.
References
-
National Institute of Standards and Technology (NIST). Quantitative NMR (qNMR) Internal Standards. [Link]
-
Bureau International des Poids et Mesures (BIPM). Internal Standard Reference Data for qNMR: Maleic Acid. [Link]
-
Royal Society of Chemistry (RSC). Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method. [Link]
Sources
- 1. Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accelerating quantitative 13 C NMR spectra using an EXtended ACquisition Time (EXACT) method - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC01768G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. How to run quantitative 13C and 29Si NMR faster | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 5. andreas-brinkmann.net [andreas-brinkmann.net]
Safety Operating Guide
Carbon monoxide (13C) proper disposal procedures
Proper Disposal Procedures for Carbon-13 Monoxide ( C)[1]
Executive Summary & Hazard Profile
Carbon-13 Monoxide (
However, when disposal is necessary, it must be treated with the same extreme caution as natural CO. It is a chemical asphyxiant and a flammable gas .
Physical & Safety Data Table
| Property | Value / Description |
| Formula | |
| Toxicity | High .[1][2][3][4] Binds to hemoglobin with 200-250x affinity of oxygen. |
| OSHA PEL | 50 ppm (8-hour TWA) |
| NIOSH IDLH | 1,200 ppm (Immediate Danger to Life or Health) |
| Flammability | LEL: 12.5% |
| Odor/Color | Colorless, Odorless, Tasteless ("The Silent Killer") |
Disposal Decision Matrix
Do not default to venting. Use the following logic flow to determine the safest and most compliant disposal method for your specific inventory.
Figure 1: Decision logic for
Detailed Operational Protocols
Method A: Supplier Return (The Gold Standard)
Best for: Lecture bottles, full or empty.
Most
-
Identify Manufacturer: Check the label (e.g., Cambridge Isotope Labs, Sigma-Aldrich/Merck, Matheson).
-
Verify Valve Status: Ensure the valve is closed tight and the outlet plug is screwed in.
-
Request RMA: Contact the supplier for a Return Material Authorization.
-
Note: Some suppliers only accept their own cylinders.
-
-
DOT Compliance: Ship as "Dangerous Goods" using the original packaging if possible.
Method B: Chemical Oxidation (The "Senior Scientist" Protocol)
Best for: In-house neutralization of larger quantities or when return is impossible.
This method chemically converts toxic CO into relatively harmless Carbon Dioxide (
The Mechanism:
Critical Requirement: This reaction requires Oxygen . You cannot simply flow pure CO over Hopcalite; it will not react. You must dilute the stream with air.
Protocol:
-
Setup: Construct a flow train inside a certified chemical fume hood.
-
Source:
C-CO Cylinder with regulator.[6] -
Dilution: T-junction mixing the CO stream with compressed air or Nitrogen/Oxygen mix.
-
Desiccant Trap: Anhydrous CaSO
(Drierite). Reason: Moisture poisons Hopcalite.[5] -
Reactor: Stainless steel or glass column packed with Hopcalite catalyst.
-
Monitor: Place a handheld CO detector at the exhaust of the column to verify 0 ppm breakthrough.
-
-
Flow Rate: Establish airflow first, then slowly bleed in CO. Keep the flow low (e.g., <50 mL/min) to ensure sufficient contact time with the catalyst.
-
Heat Check: The reaction is exothermic. Monitor the catalyst column temperature; a slight rise indicates the reaction is proceeding.
Method C: Controlled Venting
Best for: Trace residuals or purging regulators. NEVER for full cylinders.
Strict Prerequisites:
-
Must be done in a certified chemical fume hood with a face velocity >100 fpm.
-
No ignition sources (Bunsen burners, hot plates) in the hood.
Protocol:
-
Secure Cylinder: Clamp the lecture bottle to a stand inside the hood.
-
Flow Restriction: Attach a needle valve or fine-metering valve. Do not rely on the main tank valve for flow control.
-
Slow Release: Open the valve to allow a barely perceptible flow.
-
Calculation: If your hood exhausts 500 CFM (cubic feet per minute), releasing 1 liter of CO over 10 minutes results in negligible concentration at the stack, well below environmental release limits.
-
-
Purge: Once empty, flush the cylinder with Nitrogen (
) three times if you intend to scrap the metal (Method D).
Emergency Procedures
If a
-
Evacuate: Clear the room immediately. CO is odorless; do not rely on smell.
-
Isolate: Close the lab door.
-
Notify: Call EH&S or Emergency Services. State clearly: "Carbon Monoxide leak, compressed gas."
-
Re-entry: Do not re-enter until CO levels are confirmed below 35 ppm (NIOSH REL) by a safety officer with a calibrated detector.
References
-
Occupational Safety and Health Administration (OSHA). "Carbon Monoxide - OSHA Standards." United States Department of Labor. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). "Pocket Guide to Chemical Hazards: Carbon Monoxide." Centers for Disease Control and Prevention. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US). [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. airgas.com [airgas.com]
- 3. Lecture Bottle | Environmental Health and Safety | University of Houston [uh.edu]
- 4. Understanding Carbon Monoxide Hazards and OSHA Guidelines [oshaoutreachcourses.com]
- 5. Hopcalite - Wikipedia [en.wikipedia.org]
- 6. tntech.edu [tntech.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. p2infohouse.org [p2infohouse.org]
Essential Safety and Handling Guide: Personal Protective Equipment for Carbon Monoxide (¹³C)
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides essential, in-depth safety and logistical information for the handling of Carbon monoxide (¹³C) in a laboratory setting. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research. This document moves beyond a simple checklist, delving into the rationale behind each safety protocol and providing actionable, step-by-step procedures.
Part 1: Understanding the Hazard: Carbon Monoxide (¹³C)
Unique Identifier
Carbon monoxide (¹³C) is a stable isotope of carbon monoxide. While its isotopic nature is key for specific research applications, its chemical and toxicological properties are virtually identical to that of the more common ¹²C isotope.
-
Chemical Name: Carbon-13C monoxide
-
CAS Number: 1641-69-6[1]
Hazard Profile
Carbon monoxide is a colorless, odorless, and tasteless gas, making it impossible to detect by human senses alone.[2][3][4][5] This insidious nature is its most dangerous characteristic in a laboratory setting.
-
Physical Hazards: It is an extremely flammable gas and can form explosive mixtures with air.[1][5][6][7] The gas is supplied in compressed form and may explode if heated.[1][7]
-
Health Hazards: The primary health hazard of carbon monoxide is its high toxicity upon inhalation.[1][8] It readily displaces oxygen in the blood by binding to hemoglobin with an affinity approximately 200 times greater than that of oxygen, leading to oxygen deprivation in the body's tissues.[6] This can result in severe health effects, including headaches, dizziness, nausea, loss of consciousness, and even death.[8][9] Furthermore, Carbon monoxide is classified as a reproductive toxin and may damage an unborn child.[1][7]
Regulatory Exposure Limits
Various governmental and professional organizations have established occupational exposure limits for carbon monoxide to protect workers. Adherence to these limits is mandatory.
| Organization | Exposure Limit (Time-Weighted Average, TWA) | Ceiling Limit |
| OSHA (Occupational Safety and Health Administration) | 50 ppm over an 8-hour workday[8][10][11][12] | - |
| NIOSH (National Institute for Occupational Safety and Health) | 35 ppm over a 10-hour workday[2][8] | 200 ppm[8][13] |
| ACGIH (American Conference of Governmental Industrial Hygienists) | 25 ppm over an 8-hour workday[2][8][13] | - |
Part 2: Core Principles of Protection: A Multi-Layered Approach
A robust safety plan relies on the "hierarchy of controls," a system that prioritizes the most effective measures for risk reduction.
The Hierarchy of Controls
-
Elimination/Substitution: The most effective control, but often not feasible in research where Carbon monoxide (¹³C) is required.
-
Engineering Controls: Physical changes to the workspace to isolate workers from the hazard.
-
Administrative Controls: Changes to work practices and procedures.
-
Personal Protective Equipment (PPE): The last line of defense, to be used in conjunction with other controls.[14]
Engineering Controls
-
Ventilation: All work with Carbon monoxide (¹³C) must be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a glove box.[15][16]
-
Gas Monitoring: Continuous carbon monoxide monitoring systems with audible and visual alarms are essential in any area where the gas is used or stored.[6][11][17] These monitors should be regularly calibrated and maintained.[15]
Administrative Controls
-
Standard Operating Procedures (SOPs): Detailed, written SOPs for all procedures involving Carbon monoxide (¹³C) are mandatory.[18] These should be readily accessible and reviewed regularly.
-
Designated Areas: Work with Carbon monoxide (¹³C) should be restricted to clearly marked "designated areas" with controlled access.[15][16][19]
-
Training: All personnel who will handle Carbon monoxide (¹³C) must receive comprehensive training on its hazards, safe handling procedures, emergency protocols, and the proper use of PPE.[18]
Part 3: Personal Protective Equipment (PPE): The Last Line of Defense
When engineering and administrative controls cannot eliminate the risk of exposure, PPE is critical.
Respiratory Protection
The primary route of exposure to carbon monoxide is inhalation, making respiratory protection the most critical piece of PPE.
-
Respirator Selection: Due to its high toxicity and lack of warning properties, air-purifying respirators are not sufficient. The following are required:
-
For high concentrations or in atmospheres immediately dangerous to life and health (IDLH): A full-facepiece pressure-demand self-contained breathing apparatus (SCBA) certified by NIOSH, or a combination full-facepiece pressure-demand supplied-air respirator with an auxiliary self-contained air supply.[11][17]
-
For situations with potential exposure: A NIOSH-certified full-facepiece respirator with a supplied-air source.[14]
-
-
Respiratory Protection Program: The use of respirators requires a comprehensive respiratory protection program that includes medical evaluations, fit testing, and training, in compliance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[14][20]
Caption: Decision tree for selecting appropriate respiratory protection.
Body, Hand, and Eye Protection
-
Protective Clothing: Wear a flame-retardant lab coat or coveralls.[6][18]
-
Gloves: Use chemical-resistant gloves.[1][18] While the primary hazard is inhalation, contact with the rapidly expanding gas from a leak can cause frostbite.[9]
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles at all times.[1][16] A face shield may be necessary for operations with a higher risk of splashes or gas release.[18]
PPE Donning and Doffing Procedure
Properly putting on and taking off PPE is crucial to prevent contamination.
Donning (Putting On):
-
Hand Hygiene: Wash hands thoroughly.
-
Lab Coat/Coveralls: Put on the lab coat or coveralls, ensuring it is fully fastened.
-
Respirator: Perform a user seal check on the respirator before entering the designated area.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
Doffing (Taking Off):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the gloves with bare hands.
-
Lab Coat/Coveralls: Remove the lab coat or coveralls by rolling it inside out, without touching the exterior.
-
Hand Hygiene: Wash hands.
-
Eye Protection: Remove eye protection.
-
Respirator: Remove the respirator outside of the designated area.
-
Hand Hygiene: Wash hands again thoroughly.
Caption: Step-by-step workflow for donning and doffing PPE.
Part 4: Operational and Disposal Plans
Safe Handling and Storage Procedures
-
Cylinder Handling: Always use a suitable hand truck for moving cylinders; do not drag, roll, or slide them.[1] Cylinders must be secured with chains or straps at all times.[15][16]
-
Storage: Store cylinders in a cool, dry, well-ventilated, and secure area, away from heat and ignition sources.[1][6][7] Do not store cylinders with oxidizing agents.[8]
-
Leak Testing: Before use, always perform a leak test on the entire gas delivery system using an appropriate leak detection solution or device.[15]
Emergency Response
In the event of a suspected leak or exposure, immediate and decisive action is critical.
-
Evacuate: Immediately evacuate the area.
-
Alarm: Activate any local alarms and notify laboratory personnel and emergency services.
-
Rescue: Only properly trained and equipped personnel with SCBAs should attempt a rescue.[11]
-
First Aid:
Caption: Workflow for responding to a Carbon Monoxide (¹³C) emergency.
Disposal of Contaminated Materials
-
Empty Cylinders: Do not attempt to refill empty cylinders. Close the valve, replace the outlet cap, and label the cylinder as "empty." Return the cylinder to the supplier.[21]
-
Contaminated Materials: Any materials that have come into contact with Carbon monoxide (¹³C) should be handled as hazardous waste.[22] Dispose of all contaminated materials, including gloves, lab coats, and cleaning materials, in accordance with all local, regional, and national regulations.[1][23] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[21] While carbon monoxide itself is not specifically listed as a hazardous waste under RCRA, any waste exhibiting hazardous characteristics must be treated as such.[24]
Part 5: Conclusion: Fostering a Culture of Safety
Working safely with Carbon monoxide (¹³C) is achievable with a thorough understanding of its hazards and strict adherence to established safety protocols. A proactive safety culture, built on the principles of the hierarchy of controls, comprehensive training, and the correct use of personal protective equipment, is the cornerstone of a safe and productive research environment. Always prioritize safety in every step of your experimental workflow.
Part 6: References
-
Carbon Monoxide (13C,99%) (<2% 18O) - SAFETY DATA SHEET. (2017, January 17). 1
-
OSHA Health Guideline for Carbon Monoxide. (n.d.). 2
-
Understanding Carbon Monoxide Hazards and OSHA Guidelines. (2023, April 7). 10
-
Carbon Monoxide Poisoning - OSHA. (n.d.). 11
-
SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6). Link
-
CARBON-13C - Safety Data Sheet - ChemicalBook. (n.d.). 23
-
Carbon monoxide - NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.). 9
-
Carbon Monoxide - Hazardous Substance Fact Sheet. (n.d.). 8
-
Carbon monoxide - Air Products. (n.d.). 6
-
Preventing Carbon Monoxide Exposure at Work - HSI. (n.d.). 14
-
Carbon Monoxide Levels and Exposure Limits Chart - CO2 Meter. (2024, August 15). 12
-
Carbon Monoxide Poisoning at Work: Risks, Symptoms, and Prevention. (2023, November 6). 17
-
ACGIH, NIOSH and OSHA Guidelines for Carbon Monoxide. (n.d.). 20
-
Carbon monoxide (¹³C, 99%) (<5% ¹⁸O) | Cambridge Isotope Laboratories, Inc. (n.d.). 25
-
SAFETY DATA SHEET Carbon monoxide. (2023, January 19). 7
-
How to Choose the Right PPE for Hazardous Gases - Interscan Corporation. (2025, May 15). 26
-
How to Protect Your Team From Carbon Monoxide Poisoning - Worksite Medical. (2025, December 8). 13
-
Standard Operating Procedure - ehs.uci.edu. (n.d.). 15
-
Toxic Compressed Gases SOP - ORS. (n.d.). 18
-
STANDARD OPERATING PROCEDURES (SOP) FOR ACUTELY TOXIC GASES - Campus Operations. (n.d.). 16
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
